Fmoc-Agp(Boc)2-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNKMXCVKSAEL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Arg(Boc)2-OH
This technical guide provides a comprehensive overview of Nα-Fmoc-Nω,Nω'-bis(tert-butoxycarbonyl)-L-arginine, commonly referred to as Fmoc-Arg(Boc)2-OH. This derivative of L-arginine is a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and two tert-butoxycarbonyl (Boc) groups on the side-chain guanidinium function provides an orthogonal protection scheme essential for the controlled synthesis of arginine-containing peptides.
Core Structure and Chemical Identity
Fmoc-Arg(Boc)2-OH is characterized by three key structural features: the L-arginine core, the base-labile Fmoc protecting group for the α-amine, and the acid-labile Boc protecting groups for the guanidinium side chain. This arrangement allows for the selective removal of the Fmoc group during each peptide coupling cycle under mild basic conditions, typically with piperidine, while the Boc groups remain intact. The bulky Boc groups on the guanidinium side chain effectively prevent side reactions associated with this highly nucleophilic moiety.[1]
Below is a diagram illustrating the chemical structure of Fmoc-Arg(Boc)2-OH.
Physicochemical Properties
A summary of the key quantitative data for Fmoc-Arg(Boc)2-OH is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 143824-77-5[2] |
| Molecular Formula | C₃₁H₄₀N₄O₈[2] |
| Molecular Weight | 596.67 g/mol [2] |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Storage Temperature | -20°C to -15°C[2] |
| Solubility | Soluble in dimethylformamide (DMF) and other polar organic solvents. |
Experimental Protocols
While a detailed, publicly available protocol for the de novo synthesis of Fmoc-Arg(Boc)2-OH could not be located in the conducted search, its application in solid-phase peptide synthesis is well-documented. The following is a representative protocol for the coupling of Fmoc-Arg(Boc)2-OH to a resin-bound peptide.
Protocol: Coupling of Fmoc-Arg(Boc)2-OH in Fmoc-SPPS
This protocol describes a single coupling cycle for incorporating an Fmoc-Arg(Boc)2-OH residue into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF).[1]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.[1]
-
Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the bis-Boc protection, longer coupling times may be necessary compared to other protected amino acids.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.
4. Washing:
-
Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[1]
The peptide-resin is now ready for the next deprotection and coupling cycle.
Logical Workflow for Fmoc-SPPS using Fmoc-Arg(Boc)2-OH
The following diagram illustrates the logical workflow of a single coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS) incorporating Fmoc-Arg(Boc)2-OH.
Applications and Considerations
Fmoc-Arg(Boc)2-OH is a valuable reagent for the synthesis of peptides where the prevention of side reactions at the guanidinium group is critical. However, researchers should be aware of certain considerations:
-
Steric Hindrance: The two Boc groups are bulky and can slow down coupling reactions. Optimization of coupling reagents and reaction times is often necessary to achieve high yields.
-
δ-Lactam Formation: Like other protected arginine derivatives, Fmoc-Arg(Boc)2-OH can be prone to intramolecular cyclization to form a δ-lactam, which terminates the peptide chain.[1] This side reaction can be minimized by using appropriate activation methods and carefully controlling reaction conditions.
-
Deprotection: The final cleavage of the peptide from the resin and removal of the Boc side-chain protecting groups require strong acidic conditions, typically with a cocktail containing trifluoroacetic acid (TFA).[1]
References
An In-depth Technical Guide to Fmoc-Arg(Boc)2-OH: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-Nω,Nω'-bis-Boc-L-arginine (Fmoc-Arg(Boc)2-OH), a key building block in solid-phase peptide synthesis (SPPS). We delve into its core chemical properties, stability profile, and application in synthetic protocols, with a particular focus on mitigating common side reactions.
Core Chemical Properties
Fmoc-Arg(Boc)2-OH is a synthetic amino acid derivative designed for use in peptide synthesis. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the guanidinium side chain is protected by two acid-labile tert-butyloxycarbonyl (Boc) groups.[1][2] This orthogonal protection scheme is fundamental to its application in Fmoc-based SPPS.[3]
| Property | Value | References |
| CAS Number | 143824-77-5 | [4][5] |
| Molecular Formula | C₃₁H₄₀N₄O₈ | [2][5] |
| Molecular Weight | 596.67 g/mol | [5] |
| Appearance | White powder | [2] |
| Optical Rotation | [a]D²⁵ = -3.3 ± 1º (c=1 in DMF) | [2] |
| Storage | Recommended at ≤ -15°C | [2] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO. | [2][6] |
Stability Profile
The stability of Fmoc-Arg(Boc)2-OH in solution is a critical factor for its effective use in automated peptide synthesizers.
-
Solution Stability : Studies have shown that Fmoc-Arg(Boc)2-OH experiences some degradation over time when dissolved in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP).[7][8] This is in contrast to other derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH, which are reported to be completely stable in solution.[7][9] The primary degradation product is the mono-protected Fmoc-Arg(Boc)-OH.[8]
-
Timeframe : Despite this degradation, solutions of Fmoc-Arg(Boc)2-OH in DMF or NBP can typically be used for up to one week, making it compatible with most standard synthesis runs.[8][9]
-
Solvent Effects : The degradation is observed to be slightly more pronounced in NBP than in DMF over extended periods.[8][9]
-
Temperature Effects : At an elevated temperature of 45°C and in the presence of the coupling additive OxymaPure, the bis-Boc derivative degrades slightly faster but is still considered compatible with standard coupling reaction times of up to four hours.[9]
| Condition | Solvent | Stability Assessment | Reference |
| Room Temperature | DMF & NBP | Shows some degradation over time, but usable for up to one week. | [8] |
| 45°C (with OxymaPure) | DMF & NBP | Degrades slightly faster but is compatible with standard coupling times. | [9] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Arg(Boc)2-OH is the incorporation of arginine residues into a growing peptide chain during Fmoc-based SPPS.[2][10]
-
α-Amino Fmoc Group : This temporary protecting group is stable under neutral and acidic conditions but is readily cleaved by a base (typically piperidine) to allow for the elongation of the peptide chain.[6]
-
Side-Chain Boc Groups : The two Boc groups serve as semi-permanent protection for the guanidino side chain.[1] They reduce the basicity and nucleophilicity of the side chain, preventing it from causing unwanted reactions during synthesis.[1] These groups are stable to the basic conditions used for Fmoc removal but are cleaved under strong acidic conditions during the final step.[1][6]
Experimental Protocols
This protocol outlines the steps for coupling Fmoc-Arg(Boc)2-OH to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes.[7]
-
Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Drain and repeat once.[11]
-
Washing : Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove residual piperidine and byproducts.[7]
-
Amino Acid Activation : In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt or HATU/HOAt (2-4 equivalents) in DMF. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (4-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[7][11]
-
Coupling : Add the activated amino acid solution to the washed resin. Agitate the mixture for 1-2 hours at room temperature. Note that longer reaction times may be necessary due to the steric bulk of the side-chain protection.[5][7][10]
-
Monitoring : Monitor the reaction's completion using a qualitative method like the Kaiser test.[7]
-
Final Wash : Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.[7]
This protocol is for the final step, where the peptide is cleaved from the resin and the side-chain Boc groups are removed.
-
Resin Preparation : Dry the final peptide-resin thoroughly under a vacuum.[1]
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for Boc group removal. A common reagent is anhydrous Hydrogen Fluoride (HF). This step requires specialized, hazardous equipment.[1] Alternatively, strong Trifluoroacetic acid (TFA) cocktails can be used.[6]
-
Scavengers : Add scavengers such as p-cresol, anisole, or p-thiocresol to the cleavage setup to trap the reactive carbocations generated during deprotection.[1]
-
Cleavage Reaction : Place the dried resin in the HF cleavage apparatus. Perform the reaction according to the instrument's specifications, typically for 1-2 hours at 0°C.
-
Peptide Precipitation and Purification : Following cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to remove scavengers and cleaved protecting groups. The peptide can then be purified using standard techniques like reverse-phase HPLC.
Key Side Reaction: δ-Lactam Formation
A significant challenge associated with the use of protected arginine derivatives is the intramolecular cyclization of the activated carboxylic acid with the δ-nitrogen of the side chain. This side reaction forms an inactive δ-lactam, which terminates the peptide chain and reduces the overall yield.[7]
Multiple studies have conclusively shown that Fmoc-Arg(Boc)2-OH has a higher propensity for δ-lactam formation compared to other common derivatives like Fmoc-Arg(Pbf)-OH.[7][12]
-
Quantitative Impact : In one comparative study, Fmoc-Arg(Boc)2-OH exhibited the fastest kinetics of δ-lactam formation, reaching 60% conversion to the lactam. This side reaction resulted in a low coupling efficiency of only 28%.[9][13]
-
Coupling Method Influence : The choice of activation method can influence the rate of this side reaction. The mixed anhydride coupling procedure, in particular, has been shown to induce more δ-lactam formation.[12]
Conclusion
Fmoc-Arg(Boc)2-OH is a valuable reagent for peptide synthesis, particularly within Boc-chemistry SPPS frameworks where strong acid is used for final cleavage.[7] Its bulky side-chain protection effectively prevents guanidinium-related side reactions during chain elongation.[1] However, users must be aware of its limited solution stability and, most critically, its high propensity to form δ-lactam, which can significantly impact coupling efficiency.[7][8][13] Careful selection of coupling reagents and optimization of reaction times are essential to minimize this side reaction and achieve successful synthesis of arginine-containing peptides.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. FMOC-ARG(BOC)2-OH | 143824-77-5 [chemicalbook.com]
- 5. Fmoc-Arg(Boc) 2 -OH Novabiochem 143824-77-5 [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives [pubmed.ncbi.nlm.nih.gov]
- 13. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Fmoc-L-Arg(Boc)2-OH (CAS 143824-77-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Arg(Boc)2-OH, with the CAS number 143824-77-5, is a chemically protected derivative of the amino acid L-arginine.[1][2] Its full chemical name is N-α-fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine. This compound is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and two tert-butyloxycarbonyl (Boc) groups on the guanidinium side chain allows for its controlled incorporation into a growing peptide chain.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 143824-77-5 | [1][2] |
| Molecular Formula | C31H40N4O8 | [1][4] |
| Molecular Weight | 596.68 g/mol | [1] |
| Appearance | White to off-white solid/powder | [4] |
| Purity | ≥91.0% (HPLC), ≥90.0% (acidimetric), ≥95% (TLC) | |
| Storage Temperature | -15°C to 25°C | [5] |
| Solubility | Soluble in DMF (Sparingly), DMSO (Slightly), Methanol (Slightly) |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Arg(Boc)2-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis.[1] The Fmoc protecting group is base-labile and is removed at each cycle of amino acid addition, while the acid-labile Boc groups on the arginine side chain remain intact until the final cleavage of the peptide from the solid support. This orthogonal protection scheme is fundamental to modern peptide synthesis.[3]
Key Considerations for Use
Coupling: The incorporation of Fmoc-L-Arg(Boc)2-OH into a peptide chain can be achieved using standard coupling reagents such as PyBOP® or TBTU.[1] However, due to the steric bulk of the di-Boc protected side chain, longer reaction times or double coupling may be necessary to ensure efficient amide bond formation.[6]
Side Reactions: δ-Lactam Formation
A significant side reaction associated with the activation of arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam.[3][7] This occurs when the activated carboxylic acid reacts with the side-chain guanidinium group, terminating the peptide chain and reducing the overall yield.[3] Studies have shown that Fmoc-L-Arg(Boc)2-OH has a notable propensity for δ-lactam formation compared to other protected arginine derivatives like Fmoc-Arg(Pbf)-OH.[3] One study reported that Fmoc-Arg(Boc)2-OH exhibited the fastest kinetics of δ-lactam formation (60%), leading to a low coupling efficiency of 28%.[8] The mixed anhydride coupling procedure has also been shown to induce more δ-lactam formation.[9]
Stability in Solution
Solutions of Fmoc-L-Arg(Boc)2-OH in solvents like DMF and NBP have been observed to degrade slowly over time, primarily to the mono-protected form.[8] While stable enough for use in automated peptide synthesizers where solutions are prepared at the time of coupling, prolonged storage in solution is not recommended.[8]
Experimental Protocols
The following is a generalized protocol for the incorporation of Fmoc-L-Arg(Boc)2-OH into a peptide sequence during Fmoc-based solid-phase peptide synthesis.
Materials
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-L-Arg(Boc)2-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water - 95:2.5:2.5)
-
Cold diethyl ether
Protocol for a Single Coupling Cycle
-
Resin Swelling: The peptide-resin is swelled in DMF for approximately 30-60 minutes in a reaction vessel.[10]
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process: a brief treatment of 1-5 minutes followed by a longer treatment of 10-20 minutes.[11]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.[10]
-
Activation and Coupling:
-
In a separate vessel, Fmoc-L-Arg(Boc)2-OH (typically 2-4 equivalents relative to the resin loading) is dissolved in DMF.[3]
-
A coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) are added to the amino acid solution to pre-activate it for a short period (1-2 minutes).[3]
-
The activated amino acid solution is then added to the resin.
-
The coupling reaction is allowed to proceed for 1-2 hours.[3] Due to the steric hindrance of Fmoc-L-Arg(Boc)2-OH, a longer coupling time or a second coupling step may be required.[6]
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative test indicates that all primary amines have reacted.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[6]
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the two Boc groups on the arginine) are removed simultaneously. This is achieved by treating the peptide-resin with a strong acid cleavage cocktail, commonly a mixture of TFA with scavengers like triisopropylsilane (TIS) and water.[6][8] The crude peptide is then precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.[6]
Visualized Experimental Workflow
The following diagram illustrates a single cycle of Fmoc-L-Arg(Boc)2-OH incorporation in solid-phase peptide synthesis.
A single cycle of Fmoc-SPPS for arginine incorporation.
Conclusion
Fmoc-L-Arg(Boc)2-OH is a vital reagent for the synthesis of arginine-containing peptides via the Fmoc-SPPS strategy. While its use is straightforward, researchers must be cognizant of potential challenges, particularly the increased propensity for δ-lactam formation, which can impact coupling efficiency and overall yield. Careful selection of coupling conditions and reaction monitoring are crucial for the successful incorporation of this sterically hindered amino acid derivative. The information provided in this technical guide serves as a comprehensive resource for professionals in peptide chemistry and drug development to effectively utilize Fmoc-L-Arg(Boc)2-OH in their synthetic endeavors.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bio-protocol.org [bio-protocol.org]
The Dual Nature of the Boc Group in Arginine Protection: A Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of arginine presents a persistent challenge. Its guanidinium side chain, characterized by high basicity (pKa ≈ 12.5) and nucleophilicity, necessitates a robust protection strategy to prevent undesirable side reactions and ensure the fidelity of the final peptide.[1] Among the various strategies employed in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the use of Nα-Boc-Nω,Nω'-bis-Boc-L-arginine (Boc-Arg(Boc)2-OH) offers a seemingly straightforward approach by utilizing the same protecting group for both the α-amino and the side-chain functions. This guide provides an in-depth technical analysis of the role of Boc protecting groups on the arginine side chain, detailing its advantages, inherent challenges, and the experimental protocols for its successful implementation.
The Dichotomous Roles of the Three Boc Groups
In Boc-Arg(Boc)2-OH, the three Boc groups serve distinct functions, categorized by their lability under acidic conditions.
-
The α-Amino Boc Group (Temporary Protection): The Boc group attached to the α-amino function serves as a temporary protecting group. It is stable under the neutral or basic conditions required for peptide bond formation but is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA), in a stepwise manner during SPPS.[1] This differential lability is the cornerstone of the Boc/Bzl (benzyl) protection strategy, allowing for the sequential elongation of the peptide chain.[2]
-
The Side-Chain Boc Groups (Semi-Permanent Protection): The two Boc groups on the guanidino side chain act as semi-permanent protection. Their primary roles are to:
-
Reduce Basicity and Nucleophilicity: The electron-withdrawing nature of the Boc groups significantly suppresses the inherent basicity and nucleophilicity of the guanidino moiety, thereby preventing it from participating in unwanted side reactions during coupling.[3]
-
Enhance Solubility: The lipophilic character of the bulky Boc groups can improve the solubility of the protected arginine derivative in the organic solvents commonly used in SPPS.[3]
-
These side-chain Boc groups are designed to be stable during the repetitive TFA treatments used to remove the α-Boc group and are typically removed simultaneously with the final cleavage of the peptide from the resin under strong acidic conditions.[4]
Quantitative Data and Comparative Analysis
While direct, extensive quantitative comparisons of Boc-Arg(Boc)2-OH with other Boc-compatible arginine derivatives are not abundant in the literature, a comparative analysis can be constructed from available data and known chemical principles. The primary trade-off lies between the mild deprotection conditions of the di-Boc strategy and its significant propensity for a critical side reaction: δ-lactam formation.
Table 1: Comparative Performance of Arginine Protecting Groups in Boc-SPPS
| Parameter | Boc-Arg(Boc)2-OH | Boc-Arg(Tos)-OH | Boc-Arg(NO2)-OH |
| Side-Chain Protection | Two tert-butoxycarbonyl (Boc) groups | One tosyl (Tos) group | One nitro (NO2) group |
| Primary Side Reaction | High propensity for δ-lactam formation | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group[5] | Ornithine formation[5] |
| Coupling Efficiency | Can be significantly lower due to δ-lactam formation. An analogous Fmoc derivative showed only 28% coupling efficiency.[6] | Generally high | Generally high |
| Deprotection Conditions | Mild acidolysis (e.g., TFA), often simultaneous with final cleavage.[4][7] | Harsh acidolysis (e.g., anhydrous HF) | Harsh acidolysis (e.g., anhydrous HF), reducible with SnCl2.[5][7] |
| Handling Safety | Standard laboratory procedures | Requires specialized equipment and stringent safety protocols for handling HF. | Requires specialized equipment for HF handling. |
Table 2: Stability of Protected Arginine Derivatives
| Derivative | Stability in Solution (DMF/NBP) | Comments |
| Fmoc-Arg(Boc)2-OH | Degrades over time to the mono-protected form.[4][6] | While this data is for the Fmoc derivative, it suggests that prolonged storage of activated Boc-Arg(Boc)2-OH in solution should be avoided. |
| Fmoc-Arg(Pbf)-OH | Stable[6] | Pbf is a common protecting group in Fmoc-SPPS. |
| Fmoc-Arg(NO2)-OH | Stable[6] |
The Critical Side Reaction: δ-Lactam Formation
A major drawback of using Boc-Arg(Boc)2-OH is its high susceptibility to intramolecular cyclization upon activation of the carboxylic acid. This reaction forms a stable six-membered δ-lactam, rendering the amino acid derivative incapable of coupling to the growing peptide chain.[8] This leads to the formation of deletion sequences (des-Arg peptides) and significantly reduces the overall yield and purity of the target peptide.[9] Studies on the analogous Fmoc-Arg(Boc)2-OH have shown it to have the fastest kinetics of δ-lactam formation, with up to 60% conversion to the lactam.[6]
Caption: Competing reaction pathways for activated Boc-Arg(Boc)₂-OH.
Experimental Protocols
Successful incorporation of Boc-Arg(Boc)2-OH requires meticulous adherence to protocols designed to minimize side reactions and maximize coupling efficiency.
Protocol 1: General Cycle for Boc-SPPS Incorporating Boc-Arg(Boc)2-OH
This protocol outlines a single cycle of amino acid addition in manual Boc-SPPS.[1]
1. Resin Swelling:
- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
- Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.
- Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
3. Neutralization:
- Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
- Wash the resin with DCM (3x).
4. Amino Acid Coupling (incorporating Boc-Arg(Boc)2-OH):
- In-situ Activation: In a separate vessel, dissolve Boc-Arg(Boc)2-OH (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in N,N-dimethylformamide (DMF).
- Add the activation mixture to the resin immediately.
- Allow the coupling reaction to proceed for 1-2 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.
- Monitor the coupling completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.
5. Washing:
- Wash the resin thoroughly with DMF (3x) and DCM (3x).
6. Repeat Cycle:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
// Nodes
Start [
label="Start Cycle:\nResin-Bound Peptide (N-Boc)",
fillcolor="#F1F3F4",
fontcolor="#202124"
];
Deprotection [
label="1. Nα-Boc Deprotection\n(50% TFA in DCM)",
fillcolor="#4285F4",
fontcolor="#FFFFFF"
];
Neutralization [
label="2. Neutralization\n(DIEA in DCM)",
fillcolor="#FBBC05",
fontcolor="#202124"
];
Coupling [
label="3. Amino Acid Coupling\n(Boc-AA-OH, Activator, DIEA)",
fillcolor="#34A853",
fontcolor="#FFFFFF"
];
Washing [
label="4. Washing\n(DMF, DCM)",
fillcolor="#5F6368",
fontcolor="#FFFFFF"
];
End [
label="End Cycle:\nResin-Bound Peptide+1 (N-Boc)",
fillcolor="#F1F3F4",
fontcolor="#202124"
];
// Edges
Start -> Deprotection;
Deprotection -> Neutralization;
Neutralization -> Coupling;
Coupling -> Washing;
Washing -> End;
End -> Deprotection [style=dashed, label=" Next Cycle"];
}
Caption: General workflow for a single cycle of Boc-SPPS.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.[1][10]
1. Resin Preparation:
- After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail for TFA-labile protecting groups is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS acts as a scavenger to trap reactive carbocations generated during cleavage.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Stir the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
- Dry the crude peptide under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
// Nodes
Start [
label="Start: Dried Peptide-Resin",
fillcolor="#F1F3F4",
fontcolor="#202124"
];
Cleavage [
label="1. Cleavage Cocktail Addition\n(e.g., TFA/TIS/H2O)",
fillcolor="#EA4335",
fontcolor="#FFFFFF"
];
Reaction [
label="2. Stir at Room Temperature\n(2-4 hours)",
fillcolor="#FBBC05",
fontcolor="#202124"
];
Filtration [
label="3. Filter Resin",
fillcolor="#4285F4",
fontcolor="#FFFFFF"
];
Precipitation [
label="4. Precipitate with Cold Ether",
fillcolor="#34A853",
fontcolor="#FFFFFF"
];
Purification [
label="5. Isolate and Purify Crude Peptide\n(Centrifugation, Washing, RP-HPLC)",
fillcolor="#5F6368",
fontcolor="#FFFFFF"
];
End [
label="End: Purified Peptide",
fillcolor="#F1F3F4",
fontcolor="#202124"
];
// Edges
Start -> Cleavage;
Cleavage -> Reaction;
Reaction -> Filtration;
Filtration -> Precipitation;
Precipitation -> Purification;
Purification -> End;
}
Caption: Final cleavage and deprotection workflow.
Conclusion
The use of Boc protecting groups on the arginine side chain in the form of Boc-Arg(Boc)2-OH presents a mixed proposition. The primary advantage lies in the use of a single type of acid-labile protecting group for both the α-amino and side-chain functions, simplifying the final deprotection step. However, this is significantly offset by the high propensity for δ-lactam formation, which can severely compromise coupling efficiency and overall yield.
For routine peptide synthesis, more robust and reliable alternatives such as Boc-Arg(Tos)-OH, despite the requirement for harsh HF cleavage, are often preferred. The choice to use Boc-Arg(Boc)2-OH should be made with a clear understanding of its limitations and requires careful optimization of coupling conditions, such as minimizing pre-activation times and potentially using more potent coupling reagents, to mitigate the risk of side reactions. A thorough analysis of the target peptide sequence and the available synthetic methodologies is crucial for making an informed decision on the most appropriate arginine protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csbio.com [csbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: Properties of Fmoc-Arg(Boc)2-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on N-α-Fmoc-N-ω,N-ω'-bis-t-butoxycarbonyl-L-arginine, commonly known as Fmoc-Arg(Boc)2-OH. This derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing arginine into peptide sequences. The bulky tert-butyloxycarbonyl (Boc) groups on the guanidino side chain prevent undesirable side reactions during peptide coupling.
Physicochemical Properties
The fundamental molecular properties of Fmoc-Arg(Boc)2-OH are summarized below. These values are calculated based on the elemental composition and isotopic masses of the molecule.
| Property | Value |
| Molecular Formula | C₃₁H₄₀N₄O₈[1][2] |
| Molecular Weight | 596.67 g/mol [1] |
| CAS Number | 143824-77-5[1][2][3][4] |
Methodology for Property Determination
The molecular formula and weight of a compound like Fmoc-Arg(Boc)2-OH are not determined through experimentation in a conventional sense but are calculated based on its defined chemical structure.
1. Molecular Formula Determination: The formula is established by counting the number of atoms of each element (Carbon, Hydrogen, Nitrogen, Oxygen) present in one molecule of the compound as deduced from its known structure.
2. Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. The calculation uses the standard atomic weights of the constituent elements:
-
Carbon (C): ~12.011 u
-
Hydrogen (H): ~1.008 u
-
Nitrogen (N): ~14.007 u
-
Oxygen (O): ~15.999 u
This computational method provides a precise theoretical value for the monoisotopic mass and an average value for the molecular weight, which are standard in chemical data sheets.
Logical Structure of the Molecule
The following diagram illustrates the primary functional components that constitute the Fmoc-Arg(Boc)2-OH molecule.
Caption: Logical breakdown of Fmoc-Arg(Boc)2-OH into its core components.
References
A Technical Guide to the Solubility of Fmoc-Arg(Boc)2-OH in DMF and Other Solvents
This technical guide provides an in-depth analysis of the solubility of N-α-Fmoc-N-ω,N-ω'-bis-tert-butoxycarbonyl-L-arginine, commonly abbreviated as Fmoc-Arg(Boc)2-OH. The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency, reaction kinetics, and the purity of the final peptide product. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development, offering quantitative data, detailed experimental protocols, and logical workflows to ensure the effective use of this essential reagent.
Core Principles of Fmoc-Amino Acid Solubility
The solubility of Fmoc-protected amino acids is primarily determined by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the physicochemical properties of the amino acid side chain and its protecting groups.[1] The Fmoc group generally confers good solubility in common polar aprotic organic solvents used in SPPS.[1][]
In the case of Fmoc-Arg(Boc)2-OH, the two tert-butoxycarbonyl (Boc) groups on the guanidino side chain play a significant role. These bulky and lipophilic groups enhance the solubility of the arginine derivative in organic solvents by masking the polar guanidinium function.[3] This increased solubility is advantageous for achieving the high concentrations typically required for efficient coupling reactions in SPPS.
Solubility Data for Fmoc-Arg(Boc)2-OH
The following table summarizes the available quantitative and qualitative solubility data for Fmoc-Arg(Boc)2-OH in N,N-Dimethylformamide (DMF) and other relevant organic solvents. DMF is the most common and preferred solvent for Fmoc-SPPS, and Fmoc-Arg(Boc)2-OH exhibits excellent solubility in it.
| Solvent | Solvent Type | Concentration | Observation / Classification |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~0.5 M (1 mmole in 2 mL) | Clearly Soluble [4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.2 M | Soluble (Used for stability studies)[5] |
| N-Butylpyrrolidone (NBP) | Polar Aprotic | 0.2 M | Soluble (Used for stability studies)[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not specified | Generally a good co-solvent for difficult sequences[6] |
Note: While highly soluble, solutions of Fmoc-Arg(Boc)2-OH in DMF and NBP have been observed to degrade slowly over time, primarily yielding the mono-protected derivative.[5] It is recommended that solutions be used within a week or prepared fresh at the time of coupling for optimal results.[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
For applications requiring precise solubility data, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[1]
Objective: To determine the equilibrium solubility of Fmoc-Arg(Boc)2-OH in a given organic solvent at a specified temperature.
Materials:
-
High-purity Fmoc-Arg(Boc)2-OH
-
Anhydrous, high-purity organic solvent (e.g., DMF)
-
Sealed glass vials
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of Fmoc-Arg(Boc)2-OH of known concentrations in the chosen solvent. These will be used to generate an HPLC calibration curve.
-
Sample Preparation: Add an excess amount of solid Fmoc-Arg(Boc)2-OH to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials securely and place them on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. For complete separation, centrifuge the vials at a moderate speed.
-
Sample Extraction and Dilution: Carefully extract a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.2 µm syringe filter into a clean vial to remove any remaining microscopic particles. Accurately dilute the filtered, saturated solution to a concentration that falls within the range of the prepared calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC. The concentration of Fmoc-Arg(Boc)2-OH in the saturated solution is determined by comparing the peak area to the calibration curve.
-
Calculation: Calculate the final solubility, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.
Workflow and Process Visualization
A systematic approach is crucial when preparing amino acid solutions for SPPS to ensure complete dissolution and avoid potential issues during automated synthesis. The following diagram illustrates a recommended workflow for handling Fmoc-Arg(Boc)2-OH.
Caption: Logical workflow for dissolving Fmoc-Arg(Boc)2-OH for SPPS applications.
References
The Strategic Application of Fmoc-L-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of arginine-containing peptides is a cornerstone of therapeutic and research-based peptide development. The selection of an appropriately protected arginine derivative is critical for the success of Solid-Phase Peptide Synthesis (SPPS), directly impacting yield, purity, and the potential for side reactions. This technical guide provides an in-depth analysis of Fmoc-L-Arg(Boc)2-OH, a key building block in Fmoc-based SPPS, offering a comprehensive overview of its features, experimental protocols, and strategic advantages.
Core Features and Physicochemical Properties
Fmoc-L-Arg(Boc)2-OH is a derivative of L-arginine where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidinium group is protected by two acid-labile tert-butoxycarbonyl (Boc) groups.[1] This orthogonal protection scheme is fundamental to its utility in Fmoc SPPS, allowing for the selective deprotection of the α-amino group with a mild base (e.g., piperidine) while the side-chain protection remains intact until the final acid-mediated cleavage from the resin.[2]
| Property | Value |
| Molecular Formula | C31H40N4O8 |
| Molecular Weight | 596.67 g/mol |
| Appearance | White powder[3] |
| Purity (HPLC) | ≥91.0% to ≥93%[3] |
| Storage Conditions | ≤ -15 °C[3] |
Advantages in SPPS
The primary advantage of employing Fmoc-L-Arg(Boc)2-OH lies in the nature of its side-chain protecting groups. Unlike sulfonyl-based protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the Boc groups on the guanidinium side chain do not release by-products that can lead to the sulfonation of sensitive residues like tryptophan and tyrosine during final cleavage.[4] This minimizes the formation of difficult-to-remove impurities, simplifying the purification process and enhancing the purity of the final peptide.
Key Challenge: δ-Lactam Formation
A significant side reaction associated with the activation of arginine derivatives, including Fmoc-L-Arg(Boc)2-OH, is the intramolecular cyclization to form an inactive δ-lactam.[1][5] This occurs when the activated carboxylic acid of the arginine derivative reacts with a nitrogen atom of its own guanidinium side chain, leading to chain termination and a lower yield of the desired peptide.[5] Studies have indicated that Fmoc-Arg(Boc)2-OH has a notable propensity for δ-lactam formation.[6]
| Arginine Derivative | Propensity for δ-Lactam Formation | Coupling Efficiency |
| Fmoc-Arg(Boc)2-OH | High (60% formation)[6] | Low (28%)[6] |
| Fmoc-Arg(Pbf)-OH | Lower than (Boc)2 | >99% (after 120 min)[6] |
| Fmoc-Arg(NO2)-OH | Much lower | High |
Experimental Protocols
Coupling of Fmoc-L-Arg(Boc)2-OH
Due to the steric bulk of the di-Boc protected side chain and the risk of δ-lactam formation, specific considerations are necessary for efficient coupling.
Reagents:
-
Fmoc-L-Arg(Boc)2-OH
-
Resin with free N-terminal amine
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)[7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Protocol:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-L-Arg(Boc)2-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. Due to the bulkiness of the side-chain protection, longer reaction times may be necessary.[7]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Optional Double Coupling: To ensure complete incorporation and mitigate the effects of δ-lactam formation, a second coupling can be performed by repeating steps 3-5.[5]
Side-Chain Deprotection and Cleavage
The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all acid-labile side-chain protecting groups.
Reagents:
-
Peptidyl-resin
-
Cleavage Cocktail: A common and effective non-malodorous cocktail is TFA/TIS/H2O (95:2.5:2.5).[6]
-
Trifluoroacetic acid (TFA): Strong acid for cleavage.
-
Triisopropylsilane (TIS): Scavenger to quench reactive cationic species.
-
Water: Scavenger.
-
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 1-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the key processes involved in the utilization of Fmoc-L-Arg(Boc)2-OH in SPPS.
Caption: SPPS workflow using Fmoc-L-Arg(Boc)2-OH.
Caption: Side-chain deprotection and cleavage pathway.
Conclusion
Fmoc-L-Arg(Boc)2-OH is a valuable reagent for the synthesis of arginine-containing peptides, particularly when avoiding side reactions on sensitive residues like tryptophan and tyrosine is a priority. While its use necessitates careful consideration of coupling conditions to mitigate the risk of δ-lactam formation, the resulting cleaner crude product can significantly streamline downstream purification efforts. By understanding the unique characteristics of this building block and implementing optimized protocols, researchers can effectively incorporate it into their SPPS workflows to achieve high-purity peptides for a range of applications in research and drug development.
References
The Cornerstone of Complex Peptides: An In-depth Technical Guide to Arginine Derivatives in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Arginine, with its unique guanidinium side chain, is a pivotal amino acid in the tapestry of peptide chemistry. Its positive charge at physiological pH and its capacity for hydrogen bonding are fundamental to the structure, function, and therapeutic potential of a vast array of peptides. However, the very reactivity that makes arginine indispensable also presents significant challenges in chemical peptide synthesis. This technical guide provides a comprehensive overview of arginine derivatives, their synthesis, and their critical role in the development of novel peptide-based therapeutics and research tools. We delve into the nuances of protecting group strategies, offer detailed experimental protocols, and present quantitative data to inform the selection of the most appropriate arginine derivatives for specific applications.
The Guanidinium Group: A Double-Edged Sword in Peptide Synthesis
The guanidinium group of arginine is highly basic (pKa ≈ 12.5), making it susceptible to a range of undesirable side reactions during peptide synthesis.[1] Protecting this functional group is therefore a critical step to prevent these issues and ensure the integrity of the final peptide product. The choice of protecting group is a crucial decision that influences not only the efficiency of the synthesis but also the purity and yield of the target peptide.
A significant side reaction during the coupling of arginine is the formation of δ-lactam, which can lead to the termination of the peptide chain.[2] The selection of an appropriate protecting group can mitigate this issue. Furthermore, the stability of the protecting group to the repeated cycles of Nα-deprotection and coupling, as well as the conditions required for its final removal, are paramount considerations.
A Comparative Analysis of Arginine Protecting Groups
The selection of a suitable protecting group for the arginine side chain is dependent on the overall synthetic strategy, with different considerations for Boc/Bzl and Fmoc/tBu chemistries. Below is a summary of commonly used protecting groups and their key characteristics.
| Protecting Group | Abbreviation | Typical Synthesis Strategy | Relative Acid Lability | Typical Cleavage Conditions | Advantages | Disadvantages |
| Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Fmoc | High | 1.5 - 3 hours in TFA-based cocktail | High acid lability allows for milder and shorter cleavage times, reducing side reactions. Less prone to reattachment to tryptophan residues.[3] | Can be sterically hindering in some coupling reactions.[4] |
| Pentamethylchroman-sulfonyl | Pmc | Fmoc | Moderate | 2 - 6 hours in TFA-based cocktail | Effective protection. | Requires longer cleavage times and harsher acidic conditions compared to Pbf, which can lead to more side products.[3] |
| Tosyl | Tos | Boc/Fmoc | Low | HF or prolonged treatment with strong acids (TFMSA) | Very stable, providing robust protection. | Requires harsh cleavage conditions that are often incompatible with sensitive peptides and modern Fmoc-based strategies.[5][6] |
| tert-Butoxycarbonyl | Boc | Fmoc (for side chain) | High | TFA-based cocktail | Easily removed under standard Fmoc cleavage conditions. | Can be unstable during prolonged synthesis, leading to premature deprotection. Prone to δ-lactam formation.[2] |
| Nitro | NO₂ | Boc/Fmoc | Very Low (requires reduction) | Catalytic hydrogenation or reduction with reagents like SnCl₂ | Prevents δ-lactam formation. Stable in solution for long periods.[2] | Removal requires specific, non-acidolytic conditions which can be harsh on the peptide.[5] |
Note: TFA refers to trifluoroacetic acid. Cleavage cocktails typically contain scavengers to prevent side reactions.
Experimental Protocols: From Synthesis to Analysis
This section provides detailed methodologies for key experiments involving arginine derivatives.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Arginine-Rich Peptide
This protocol outlines the synthesis of an arginine-rich peptide using Fmoc/tBu chemistry with Pbf as the arginine protecting group.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Arg(Pbf)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for a further 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: On-Resin N-Methylation of an Arginine Residue
This protocol describes a method for the N-methylation of a backbone amide bond on a solid support.
Materials:
-
Peptide-resin
-
o-NBS-Cl (o-nitrobenzenesulfonyl chloride)
-
2,4,6-collidine
-
Proton sponge
-
Methyl p-nitrobenzenesulfonate (Me-PNB)
-
N,N-Dimethylethanolamine (DMEA)
-
β-mercaptoethanol (β-ME)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
DMF
Procedure:
-
Sulfonamide Formation: Treat the deprotected N-terminal amine of the peptide-resin with o-NBS-Cl, 2,4,6-collidine, and proton sponge in DMF.
-
Methylation: Treat the resulting sulfonamide with Me-PNB and DMEA in DMF.
-
Sulfonamide Cleavage: Treat the resin with a solution of β-ME and DBU in DMF to remove the o-NBS group.
-
Wash: Wash the resin thoroughly with DMF.
Protocol 3: Analysis of Arginine-Containing Peptides by RP-HPLC-MS
Instrumentation:
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-Q-TOF)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in an appropriate solvent (e.g., water/acetonitrile mixture).
-
Chromatographic Separation: Inject the sample onto the C18 column and elute with a gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Mass Spectrometric Detection: Analyze the eluent by mass spectrometry to identify the molecular weight of the peptide and any impurities. The fragmentation pattern (MS/MS) can be used to confirm the peptide sequence.
Visualizing Workflows and Relationships in Peptide Chemistry
Diagrams generated using Graphviz provide a clear visual representation of complex processes and logical connections in peptide chemistry.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting an arginine protecting group.
The Impact of Arginine Derivatives on Peptide Function and Therapeutic Applications
The incorporation of arginine and its derivatives is not merely a synthetic convenience; it is a powerful strategy to modulate the biological activity and pharmacokinetic properties of peptides.
Cell-Penetrating Peptides (CPPs)
Arginine-rich sequences are the hallmark of many cell-penetrating peptides, which can traverse cellular membranes and deliver a variety of cargo molecules into the cell's interior. The guanidinium group is crucial for the initial interaction with the negatively charged cell surface, triggering endocytic uptake or direct translocation.[7] Modifications such as Nα-methylation of arginine have been shown to enhance the cell-penetrating ability of these peptides, likely by increasing their lipophilicity and altering their conformational properties.[8]
Enzyme Inhibitors
The structural features of arginine make it an excellent scaffold for the design of enzyme inhibitors. For instance, derivatives of arginine are used to create inhibitors of arginase, an enzyme implicated in various diseases, including cancer and cardiovascular conditions.[9][10] The synthesis of these inhibitors often involves modifying the arginine backbone or side chain to achieve high affinity and selectivity for the target enzyme's active site.
Modulation of Signaling Pathways
Peptides containing arginine derivatives can be designed to interact with specific proteins and modulate intracellular signaling pathways. For example, arginase activity has been linked to the p38 MAPK signaling pathway, which is involved in cellular stress responses.[11] Arginine-based inhibitors could therefore be used as tools to dissect these pathways or as potential therapeutics to correct dysregulated signaling in disease.
Caption: Simplified signaling pathway showing the role of p38 MAPK in arginase activation.
Conclusion: The Future of Arginine Derivatives in Peptide Science
The strategic use of arginine derivatives is a cornerstone of modern peptide chemistry. From enabling the synthesis of complex, previously inaccessible peptides to fine-tuning their biological activity and therapeutic potential, these modified amino acids are indispensable tools for researchers and drug developers. As our understanding of the intricate roles of peptides in biology deepens, the demand for novel arginine derivatives with tailored properties will undoubtedly continue to grow, paving the way for the next generation of peptide-based diagnostics and therapeutics. The careful selection of protecting groups, guided by quantitative data and robust protocols, will remain a critical factor in the successful translation of these promising molecules from the laboratory to the clinic.
References
- 1. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nα -Methylation of arginine: Implications for cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Arginase Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38 Mitogen-Activated Protein Kinase (MAPK) Increases Arginase Activity and Contributes to Endothelial Dysfunction in Corpora Cavernosa from Angiotensin-II Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Fmoc-Arg(Boc)2-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high-purity, high-yield synthesis of target peptides. For the incorporation of arginine, a critical amino acid in many biologically active peptides, the choice of side-chain protection significantly influences the outcome of the synthesis. This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nω,Nω'-bis(tert-butyloxycarbonyl)-L-arginine (Fmoc-Arg(Boc)2-OH), a derivative designed for Fmoc-based SPPS.
This guide will delve into the chemical properties, applications, and experimental considerations associated with Fmoc-Arg(Boc)2-OH, offering a valuable resource for both beginners and experienced peptide chemists. We will explore its advantages and limitations, provide detailed experimental protocols, and present quantitative data to aid in the strategic planning of peptide synthesis projects.
Core Concepts: The Chemistry of Fmoc-Arg(Boc)2-OH
Fmoc-Arg(Boc)2-OH is an L-arginine derivative where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidinium side chain is protected by two acid-labile tert-butyloxycarbonyl (Boc) groups. This orthogonal protection scheme is central to its application in Fmoc-SPPS, where the Fmoc group is selectively removed at each cycle of amino acid addition using a mild base (typically piperidine in DMF), while the Boc groups on the arginine side chain remain intact.[1][2] These side-chain protecting groups are then removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[1][3]
The primary advantage of the bis-Boc protection on the guanidinium group is the avoidance of by-products that can arise from sulfur-containing protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[4] Deprotection of Arg(Pbf) or Arg(Pmc) can release reactive cationic species that may lead to the sulfonation of sensitive residues like tryptophan.[4] The use of Fmoc-Arg(Boc)2-OH circumvents this issue, offering a cleaner deprotection profile for peptides containing such sensitive amino acids.
However, the bulky nature of the two Boc groups can introduce steric hindrance, which may necessitate longer coupling times or the use of more potent activation reagents to ensure complete incorporation.[4] Furthermore, a significant side reaction associated with the activation of Fmoc-Arg(Boc)2-OH is the formation of an inactive δ-lactam, which can truncate the peptide chain and reduce the overall yield.[1][5]
Data Presentation: A Comparative Overview
To facilitate an informed decision-making process, the following tables summarize key quantitative and qualitative data regarding Fmoc-Arg(Boc)2-OH in comparison to other commonly used protected arginine derivatives.
Table 1: Comparison of Properties of Different Fmoc-Arginine Derivatives
| Property | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |
| Side-Chain Protecting Group | Two tert-butyloxycarbonyl (Boc) groups | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Nitro (NO2) |
| Side-Chain Deprotection Condition | Moderately strong acid (e.g., TFA)[1] | Moderately strong acid (e.g., TFA)[1] | Strong acid (e.g., HF) or reduction (e.g., SnCl2)[6] |
| Propensity for δ-Lactam Formation | High[1][5][7] | Moderate[6] | Low[6] |
| Coupling Efficiency | Generally good, but can be slow due to steric hindrance[4] | Generally good, but can be affected by steric hindrance[1] | Good |
| Stability in Solution (DMF/NBP) | Shows some degradation over time[1][6] | Stable[1][6] | Stable[6] |
| Potential Side Reactions during Deprotection | Minimal side-chain mediated by-products[4] | Can cause sulfonation of Trp residues[4] | Can lead to ornithine formation[6] |
Table 2: Stability and Side Reaction Kinetics of Fmoc-Arginine Derivatives
| Derivative | Stability in DMF/NBP (at room temperature) | δ-Lactam Formation (after 120 min coupling) | Coupling Efficiency (after 120 min) |
| Fmoc-Arg(Boc)2-OH | Degrades slowly over a week[6] | ~60%[6] | ~28% (with DIC/Oxyma)[6] |
| Fmoc-Arg(Pbf)-OH | Stable[6] | ~12% (after 30 min)[6] | >99% (with DIC/Oxyma)[6] |
| Fmoc-Arg(NO2)-OH | Stable[6] | Low tendency[6] | >99% (with DIC/Oxyma)[6] |
Experimental Protocols
The successful incorporation of Fmoc-Arg(Boc)2-OH into a peptide sequence requires careful optimization of the coupling and deprotection steps. Below are detailed methodologies for key experiments.
Protocol 1: Coupling of Fmoc-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis
This protocol outlines a general procedure for the manual coupling of Fmoc-Arg(Boc)2-OH to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add a suitable activating agent such as HBTU/HOBt (2-4 equivalents) or HATU (2-4 equivalents) to the amino acid solution.
-
Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature. Due to the bulkiness of the bis-Boc protection, longer coupling times of 2-4 hours, or even overnight, may be necessary.[4]
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test or the TNBS test. A negative test indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.
-
Protocol 2: Final Cleavage and Deprotection of a Peptide Containing Arg(Boc)2
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain Boc protecting groups.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM.
-
Dry the peptide-resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common and effective cocktail for peptides without other sensitive residues is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive carbocations generated during the deprotection.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.
-
Dry the crude peptide under vacuum.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow of Fmoc solid-phase peptide synthesis incorporating Fmoc-Arg(Boc)2-OH.
Caption: Simplified mechanism of δ-lactam formation from activated Fmoc-Arg(Boc)2-OH.
Conclusion
Fmoc-Arg(Boc)2-OH presents a valuable, albeit challenging, option for the incorporation of arginine in Fmoc-SPPS. Its key advantage lies in the clean, non-sulfur-based deprotection of the side chain, which is particularly beneficial for the synthesis of peptides containing sensitive residues like tryptophan. However, researchers must be cognizant of the potential for slower coupling kinetics due to steric hindrance and the significant side reaction of δ-lactam formation.
By carefully selecting coupling reagents, optimizing reaction times, and employing appropriate monitoring techniques as outlined in this guide, the challenges associated with Fmoc-Arg(Boc)2-OH can be effectively managed. A thorough understanding of its chemical properties and a data-driven approach to synthesis strategy will enable scientists to successfully utilize this important building block in the creation of complex and biologically relevant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-Arg(Boc)2-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. The selection of the appropriate protected arginine derivative is paramount to ensure high coupling efficiency and minimize side reactions. Fmoc-Arg(Boc)2-OH is one such derivative, offering an alternative to the more commonly used Pbf and Pmc protected arginines. However, its use presents unique challenges, primarily the high propensity for δ-lactam formation, which can significantly impact the overall yield of the desired peptide. These application notes provide a detailed protocol for the coupling of Fmoc-Arg(Boc)2-OH and a summary of its performance characteristics to aid researchers in making informed decisions for their peptide synthesis strategies.
Performance and Challenges
The coupling of Fmoc-Arg(Boc)2-OH is characterized by a significant side reaction: the intramolecular cyclization to form a δ-lactam. This reaction renders the amino acid derivative inactive for coupling, leading to truncated or deletion peptide sequences.
Quantitative Data Summary
The following table summarizes the comparative performance of Fmoc-Arg(Boc)2-OH in terms of coupling efficiency and δ-lactam formation.
| Arginine Derivative | Coupling Efficiency (%) | δ-Lactam Formation (%) | Key Considerations |
| Fmoc-Arg(Boc)2-OH | 28 [1] | 60 (fastest kinetics)[1] | High propensity for δ-lactam formation significantly reduces coupling yield.[2][3] |
| Fmoc-Arg(Pbf)-OH | >99[1] | 12[4] | Generally high coupling efficiency, but can be susceptible to δ-lactam formation.[2][3] |
| Fmoc-Arg(NO2)-OH | >99[1] | 3[4] | Lower tendency for δ-lactam formation.[1][3] |
Experimental Protocol: Standard Coupling of Fmoc-Arg(Boc)2-OH
This protocol outlines a standard procedure for the coupling of Fmoc-Arg(Boc)2-OH to a solid-phase resin during Fmoc-based peptide synthesis. Due to the challenges associated with this derivative, careful execution and monitoring are crucial.
Materials
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Arg(Boc)2-OH
-
Coupling Reagents (choose one system):
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[5]
-
TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate)[5]
-
DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® (Ethyl cyanohydroxyiminoacetate)[3]
-
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Washing Solutions:
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
-
Inert gas (Nitrogen or Argon)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate the mixture for 5-10 minutes at room temperature. d. Drain the deprotection solution. e. Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection. f. Drain the solution and wash the resin thoroughly with DMF (5 x resin volume) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equivalents relative to resin substitution) and the chosen coupling agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF.[2]
-
Add DIEA (4-8 equivalents) to the amino acid solution.[2]
-
Allow the mixture to pre-activate for 1-2 minutes. Note: Prolonged activation times can increase δ-lactam formation.
-
-
Coupling Reaction: a. Add the activated Fmoc-Arg(Boc)2-OH solution to the deprotected peptide-resin. b. Agitate the reaction mixture for 1-2 hours at room temperature.[2] Due to the bulkiness of the Boc protecting groups, longer reaction times may be necessary.[5] c. Monitoring the reaction: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to check for the presence of free primary amines. A positive test (blue color) indicates an incomplete coupling reaction.
-
Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3 x resin volume) and DCM (3 x resin volume) to remove excess reagents and byproducts.
-
Optional Double Coupling: If the monitoring test indicates incomplete coupling, a second coupling step is recommended. Repeat steps 3 and 4 with a fresh solution of activated Fmoc-Arg(Boc)2-OH.
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the chemical logic, the following diagrams have been generated using the DOT language.
Caption: Standard workflow for a single coupling cycle of Fmoc-Arg(Boc)2-OH in SPPS.
References
Application Notes and Protocols for the Activation of Fmoc-Arg(Boc)2-OH with PyBOP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the activation and coupling of Fmoc-Arg(Boc)2-OH in solid-phase peptide synthesis (SPPS) using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). This document outlines the key considerations, potential side reactions, and detailed protocols to aid in the successful incorporation of this sterically hindered amino acid derivative into peptide sequences.
Introduction
Fmoc-Arg(Boc)2-OH is a commonly used derivative for the incorporation of arginine in Fmoc-based solid-phase peptide synthesis. The two tert-butyloxycarbonyl (Boc) groups on the guanidinium side chain offer robust protection, minimizing side reactions at the arginine side chain during peptide elongation. However, the bulky nature of these protecting groups presents challenges in coupling efficiency and can lead to specific side reactions. PyBOP is a widely utilized phosphonium-based coupling reagent that offers rapid and efficient activation of Fmoc-amino acids with low racemization.[1] This document provides detailed methodologies for the effective use of PyBOP for the activation of Fmoc-Arg(Boc)2-OH.
Key Considerations
Due to the steric hindrance from the dual Boc protecting groups on the arginine side chain, the coupling of Fmoc-Arg(Boc)2-OH may require longer reaction times compared to other standard Fmoc-amino acids.[2] A significant side reaction associated with the activation of arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam, which can terminate the peptide chain.[3] Studies have indicated that Fmoc-Arg(Boc)2-OH has a notable propensity for δ-lactam formation.[3][4] In one study, Fmoc-Arg(Boc)2-OH exhibited a 60% conversion to its δ-lactam, leading to a coupling efficiency of only 28% under specific conditions using DIC/OxymaPure activation.[2] While this data is not specific to PyBOP, it highlights the inherent challenge of this side reaction.
Data Presentation
The following tables summarize quantitative data and recommended protocols for the activation of Fmoc-Arg(Boc)2-OH.
Table 1: Recommended Reagent Stoichiometry for PyBOP-mediated Coupling of Fmoc-Arg(Boc)2-OH
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Arg(Boc)2-OH | 1.1 - 5 | Amino acid to be coupled |
| PyBOP | 1.1 - 5 | Activating agent |
| N,N-Diisopropylethylamine (DIPEA) | 2.2 - 10 | Base for activation and neutralization |
Table 2: Comparative Overview of Arginine Derivatives in Fmoc-SPPS
| Parameter | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH |
| Propensity for δ-Lactam Formation | Higher | Lower |
| Coupling Efficiency | Can be low due to δ-lactam formation[2] | Generally high, can be sequence-dependent |
| Side-Chain Deprotection Conditions | Strong acid (e.g., HF) | Moderate acid (e.g., TFA) |
| Stability in Solution (DMF) | Shows some degradation over time[3] | Completely stable |
Experimental Protocols
Protocol 1: Standard PyBOP Coupling of Fmoc-Arg(Boc)2-OH
This protocol is a standard starting point for the coupling of Fmoc-Arg(Boc)2-OH. Monitoring the coupling reaction is crucial, and a second coupling may be necessary.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the activation solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 60-120 minutes. Due to the steric hindrance of Fmoc-Arg(Boc)2-OH, longer reaction times may be necessary.[2]
-
Monitoring: After the initial coupling time, perform a Kaiser test. If the test is positive, a second coupling is recommended.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
Protocol 2: Optimized PyBOP Coupling for Sterically Hindered Arginine
This protocol uses a lower equivalency of reagents, which can be more cost-effective and may help to minimize side reactions.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-4 from Protocol 1.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (1.1 equivalents) in DMF.
-
Addition to Resin: Add the dissolved amino acid to the resin.
-
Reagent Addition: Add a 1.0 M solution of PyBOP in DMF (1.1 equivalents) followed by DIPEA (2.2 equivalents).
-
Reaction: Agitate the mixture for 30-60 minutes.
-
Monitoring and Washing: Follow steps 9-10 from Protocol 1.
Visualizations
PyBOP Activation Mechanism
The following diagram illustrates the activation of a carboxylic acid by PyBOP to form a reactive OBt ester, which then reacts with the free amine of the peptide chain.
Caption: PyBOP activation of Fmoc-Arg(Boc)2-OH.
Experimental Workflow for a Single Coupling Cycle
This diagram outlines the key steps in a single coupling cycle using PyBOP in Fmoc-SPPS.
Caption: Fmoc-SPPS single coupling cycle workflow.
Logical Relationship of Potential Side Reaction
This diagram illustrates how the activation of Fmoc-Arg(Boc)2-OH can lead to either the desired coupling product or the undesired δ-lactam side product.
Caption: Competing pathways after activation.
References
Application Notes and Protocols for Fmoc-Arg(Boc)2-OH in Automated Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of arginine residues presents a unique set of challenges due to the highly basic and nucleophilic nature of its guanidinium side chain. Effective protection of this functional group is paramount to prevent side reactions and ensure the synthesis of high-purity peptides. Fmoc-Arg(Boc)2-OH, an arginine derivative with its side chain protected by two tert-butyloxycarbonyl (Boc) groups, offers a distinct approach to mitigating certain side reactions. However, its use in automated SPPS requires careful consideration and optimized protocols to address its inherent reactivity.
These application notes provide a comprehensive guide to the use of Fmoc-Arg(Boc)2-OH in automated solid-phase peptide synthesis. We will delve into its advantages and disadvantages, provide a comparative analysis with other commonly used arginine derivatives, and offer detailed protocols and troubleshooting guidance to enable its successful incorporation into synthetic peptides.
Key Properties and Rationale for Use
Fmoc-Arg(Boc)2-OH is utilized in Fmoc-based SPPS for the introduction of arginine residues. The two Boc groups on the guanidinium side chain are intended to reduce its basicity and nucleophilicity, thereby preventing potential side reactions.
Advantages:
-
Prevention of Sulfonation: Unlike sulfonyl-based protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the deprotection of the Boc groups does not release by-products that can lead to the sulfonation of sensitive residues like tryptophan (Trp) and tyrosine (Tyr).
-
Orthogonality: The Boc side-chain protection is compatible with the standard Fmoc/tBu strategy, being stable to the basic conditions used for Fmoc group removal and cleaved under strongly acidic conditions during the final cleavage from the resin.
Disadvantages:
-
High Propensity for δ-Lactam Formation: The most significant drawback of Fmoc-Arg(Boc)2-OH is its high susceptibility to intramolecular cyclization upon carboxyl group activation, leading to the formation of a stable six-membered δ-lactam. This inactive species cannot couple to the growing peptide chain, resulting in the deletion of the arginine residue and significantly reduced coupling efficiency.[1][2] Studies have shown that this side reaction can lead to coupling efficiencies as low as 28%.[2]
-
Lower Stability in Solution: Compared to other arginine derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH, Fmoc-Arg(Boc)2-OH exhibits lower stability in common SPPS solvents such as DMF and NMP, showing some degradation over time.[1] However, its stability is generally considered sufficient for use in automated synthesizers where solutions are typically prepared fresh.[2]
-
Steric Hindrance: The bulky Boc protecting groups can contribute to steric hindrance, potentially slowing down coupling reactions, especially in sterically demanding sequences.
Comparative Data of Arginine Derivatives
The choice of arginine derivative significantly impacts the efficiency and outcome of peptide synthesis. The following table provides a comparative overview of Fmoc-Arg(Boc)2-OH and other commonly used derivatives.
| Derivative | Side-Chain Protecting Group | Propensity for δ-Lactam Formation | Coupling Efficiency | Deprotection Conditions | Key Considerations |
| Fmoc-Arg(Boc)2-OH | Di-tert-butyloxycarbonyl | Very High | Low to Moderate (can be as low as 28%)[2] | Strong acid (e.g., TFA) | Requires optimized coupling protocols to minimize lactam formation. Avoids sulfonation of Trp/Tyr. |
| Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Moderate | High | Strong acid (e.g., TFA) | Most commonly used derivative. Can lead to sulfonation of Trp if not properly scavenged. |
| Fmoc-Arg(NO2)-OH | Nitro | Low | High | Reduction (e.g., SnCl2) or strong acid (HF) | Low tendency for lactam formation. Removal requires specific and potentially harsh conditions. |
| Fmoc-Arg(Pmc)-OH | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Moderate | High | Strong acid (e.g., TFA) | Similar to Pbf but can be more prone to side reactions. |
Experimental Protocols
Reagent Preparation and Handling
-
Solubility: Fmoc-Arg(Boc)2-OH is soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Due to its lower stability in solution compared to other arginine derivatives, it is recommended to prepare solutions fresh before each synthesis run.
-
Storage: Store the solid reagent at -20°C to ensure long-term stability.
Automated SPPS Protocol for Fmoc-Arg(Boc)2-OH Coupling
This protocol is designed for use on an automated microwave peptide synthesizer (e.g., CEM Liberty Blue™) and aims to minimize pre-activation time to reduce δ-lactam formation.
Materials:
-
Fmoc-Arg(Boc)2-OH
-
Peptide synthesis grade DMF or NMP
-
Coupling Reagents: e.g., HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 20% piperidine in DMF
-
Resin: Appropriate resin for the target peptide (e.g., Rink Amide for C-terminal amides)
Instrumentation:
-
Automated Microwave Peptide Synthesizer
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the first coupling step.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 1 minute.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 3-5 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Fmoc-Arg(Boc)2-OH Coupling (Single Coupling):
-
Amino Acid Solution: Prepare a solution of Fmoc-Arg(Boc)2-OH (5 equivalents relative to resin substitution) in DMF.
-
Activator Solution: Prepare a solution of HBTU (5 equivalents) and HOBt (5 equivalents) or HATU (5 equivalents) and HOAt (5 equivalents) in DMF.
-
Base Solution: Prepare a solution of DIEA (10 equivalents) in NMP.
-
Coupling: The automated synthesizer will deliver the amino acid, activator, and base solutions to the reaction vessel. A short pre-activation time (less than 1 minute) is recommended. The coupling reaction is typically performed at room temperature for 30-60 minutes or with microwave heating (e.g., 75°C for 5 minutes).
-
Washing: After coupling, wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads. A yellow/colorless result indicates a complete coupling. A blue/purple result signifies incomplete coupling, and a second coupling is recommended.
-
-
Double Coupling Protocol (Recommended for Fmoc-Arg(Boc)2-OH):
-
After the first coupling and washing steps, repeat the coupling step (Step 3) with fresh reagents. This helps to drive the reaction to completion and compensate for any material lost to δ-lactam formation.
-
-
Chain Elongation: Continue with the subsequent amino acid couplings following the standard automated protocol.
-
Final Cleavage and Deprotection:
-
After completion of the synthesis, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Troubleshooting Low Coupling Efficiency
Low coupling efficiency is the primary challenge when using Fmoc-Arg(Boc)2-OH. The following are common causes and recommended solutions:
| Problem | Likely Cause | Recommended Solution |
| Deletion of Arginine Residue | δ-Lactam Formation: The activated Fmoc-Arg(Boc)2-OH is undergoing intramolecular cyclization. | 1. Minimize Pre-activation Time: Program the automated synthesizer for the shortest possible pre-activation time before adding the activated amino acid to the resin.2. Use a More Potent Coupling Reagent: Employ uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP, which can accelerate the intermolecular coupling reaction, making it more competitive with the intramolecular lactam formation.3. Perform a Double Coupling: This is the most common and effective strategy. After the first coupling, repeat the step with fresh reagents to ensure maximum incorporation of the arginine residue. |
| Incomplete Coupling | Steric Hindrance: The bulky side chain of Fmoc-Arg(Boc)2-OH or aggregation of the growing peptide chain is impeding the reaction. | 1. Increase Coupling Time: Extend the coupling time to 2-4 hours at room temperature or use a longer microwave irradiation time.2. Use a Chaotropic Salt: Add a salt like LiCl (0.5 M) to the coupling reaction to disrupt secondary structures and improve resin swelling.3. Switch to a Higher Polarity Solvent: Using NMP instead of DMF can sometimes improve coupling efficiency for difficult sequences. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of δ-Lactam Formation during Fmoc-Arg(Boc)2-OH Coupling.
Caption: Automated SPPS Workflow for Fmoc-Arg(Boc)2-OH Incorporation.
Conclusion
Fmoc-Arg(Boc)2-OH is a valuable reagent for the synthesis of arginine-containing peptides, particularly when the avoidance of sulfonation of sensitive residues is a primary concern. However, its significant propensity for δ-lactam formation necessitates the implementation of optimized protocols in automated solid-phase peptide synthesis. By employing strategies such as the use of potent coupling reagents, minimizing pre-activation times, and, most importantly, performing a double coupling, researchers can successfully mitigate the challenges associated with this derivative and achieve high-purity peptides. Careful consideration of the comparative data and adherence to the detailed protocols and troubleshooting guidelines presented in these notes will empower scientists to effectively utilize Fmoc-Arg(Boc)2-OH in their drug discovery and development efforts.
References
Application Notes for Fmoc-Arg(Boc)2-OH in the Synthesis of Arginine-Rich Peptides
Introduction
Fmoc-Arg(Boc)2-OH is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS), particularly for the incorporation of arginine residues into peptides. The selection of an appropriate arginine derivative is critical in synthesizing arginine-rich peptides, such as cell-penetrating peptides (CPPs) and antimicrobial peptides, due to the reactive nature of the guanidinium group in the arginine side chain.[1] This document provides detailed application notes and protocols for the use of Fmoc-Arg(Boc)2-OH, aimed at researchers, scientists, and professionals in drug development.
Advantages of Fmoc-Arg(Boc)2-OH
The primary advantage of using Fmoc-Arg(Boc)2-OH lies in the nature of its side-chain protecting groups. Unlike sulfonyl-based protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the deprotection of the two Boc (tert-butoxycarbonyl) groups does not generate by-products that can lead to the modification of sensitive residues like tryptophan.[2][3] This minimizes the formation of impurities and simplifies the purification of the final peptide.
Challenges and Mitigation Strategies
A significant challenge associated with Fmoc-Arg(Boc)2-OH is its high propensity to form a δ-lactam upon activation of the carboxylic acid.[4][5] This intramolecular cyclization leads to chain termination and a subsequent reduction in the overall yield of the desired peptide.[4] Studies have shown that Fmoc-Arg(Boc)2-OH has a faster rate of δ-lactam formation compared to other arginine derivatives like Fmoc-Arg(Pbf)-OH.[5][6] One study indicated that up to 60% of the activated amino acid could be converted to the lactam, resulting in a coupling efficiency of only 28%.[5]
To mitigate this side reaction, it is recommended to use coupling reagents that favor rapid peptide bond formation. Additionally, careful control of pre-activation times is crucial. Longer reaction times may be necessary for coupling due to the steric hindrance of the bulky side-chain protection.[7]
Stability in Solution
The stability of Fmoc-Arg(Boc)2-OH in solution is another important consideration. It has been observed that the bis-Boc derivative shows some degradation over time in common SPPS solvents like DMF (N,N-dimethylformamide) and NBP (N-butylpyrrolidinone), primarily to the mono-protected form.[4][6] While solutions can generally be used for up to a week, for optimal results, it is advisable to prepare solutions of Fmoc-Arg(Boc)2-OH immediately before the coupling step.[6]
Comparative Data of Arginine Derivatives
The choice of the arginine derivative significantly impacts the efficiency and outcome of the peptide synthesis. The following table summarizes a comparison of key performance indicators for different Fmoc-protected arginine derivatives.
| Parameter | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |
| Primary Side Reaction | High propensity for δ-lactam formation[4][5] | Potential for sulfonyl group transfer to Trp[8] | Potential for side reactions during hydrogenation[6] |
| Coupling Efficiency | Can be low due to δ-lactam formation (as low as 28%)[5] | Generally high, can be enhanced by microwave-assisted SPPS[1][4] | High, with low tendency for δ-lactam formation[6] |
| Stability in Solution (DMF/NBP) | Shows some degradation over time[4][6] | Stable[4][6] | Stable[6] |
| Deprotection Conditions | Mild acidolysis (e.g., TFA)[4] | Moderately acidic conditions (e.g., TFA)[4][9] | Requires reduction (e.g., catalytic hydrogenation or SnCl2)[6] |
| By-product Concerns | No modification of sensitive residues by protecting group by-products[2] | Cleaved Pbf can potentially alkylate sensitive residues like tryptophan[4] | Reduction conditions may affect other residues[6] |
Experimental Protocols
The following protocols provide a general guideline for the use of Fmoc-Arg(Boc)2-OH in manual solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).[10]
-
Weigh the desired amount of resin (e.g., for a 0.1 mmol scale synthesis) and transfer it to a reaction vessel.[10]
-
Swell the resin in DMF for at least 30 minutes at room temperature.[4]
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[10][11]
-
Agitate the mixture for a short period (e.g., 1-2 minutes), then drain.[4]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine.[4]
Coupling of Fmoc-Arg(Boc)2-OH
-
In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equivalents relative to the resin substitution) and a suitable activating agent such as HBTU/HOBt or PyBOP (2-4 equivalents) in DMF.[4][7]
-
Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution and allow it to pre-activate for a short period (e.g., 1-2 minutes).[4]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Note that longer coupling times may be necessary due to the steric bulk of the Boc protecting groups.[7]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[4]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[4]
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it.[12]
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).[6]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.[12]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet. The peptide can then be purified by reverse-phase HPLC.
Visualizations
The following diagrams illustrate the key workflows and chemical pathways involved in the synthesis of arginine-rich peptides using Fmoc-Arg(Boc)2-OH.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: δ-Lactam Formation Side Reaction Pathway.
References
- 1. chempep.com [chempep.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Deprotection of the Fmoc Group from Fmoc-Arg(Boc)₂-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in peptide synthesis, favored for its base lability which allows for mild deprotection conditions.[1][2] This document provides detailed protocols for the deprotection of the Fmoc group from Fmoc-Arg(Boc)₂-OH, a common building block in solid-phase peptide synthesis (SPPS). The protocols cover both solid-phase and solution-phase methods, along with techniques for monitoring the reaction progress.
The deprotection proceeds via a base-catalyzed β-elimination mechanism.[2][3] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The liberated DBF is subsequently trapped by the amine base to form a stable adduct.[3][4]
Chemical Structures
Caption: Deprotection of Fmoc-Arg(Boc)₂-OH.
Quantitative Data Summary
The efficiency of Fmoc deprotection is influenced by several factors, including the base concentration, reaction time, and temperature. The following tables summarize typical conditions and expected outcomes for the deprotection of Fmoc-protected amino acids.
Table 1: Typical Conditions for Fmoc Deprotection
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[2][5] |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions.[2] | |
| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction, but may increase the risk of side reactions.[2] | |
| Reaction Time | 5 - 20 minutes (SPPS) | >99% | Typically sufficient for complete deprotection on solid support.[5][6] |
| 30 - 60 minutes (Solution Phase) | >95% | Generally sufficient for complete deprotection at room temperature.[2] | |
| Temperature | Room Temperature (~25°C) | High | Standard condition for Fmoc deprotection.[2] |
Table 2: UV-Vis Spectrophotometry Parameters for Monitoring Fmoc Deprotection
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~301 nm[6] |
| Molar Extinction Coefficient (ε) of Dibenzofulvene-Piperidine Adduct | ~7800 M⁻¹cm⁻¹ |
| Solvent for Measurement | DMF |
Experimental Protocols
Protocol 1: Solid-Phase Fmoc Deprotection of Fmoc-Arg(Boc)₂-OH on Resin
This protocol describes the removal of the Fmoc group from a resin-bound amino acid during SPPS.
Materials:
-
Fmoc-Arg(Boc)₂-OH loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Arg(Boc)₂-OH loaded resin in DMF for 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Shake the mixture at room temperature for 2-3 minutes.[5]
-
Filtration: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin and shake for 10-15 minutes at room temperature.[5][6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The combined filtrates from steps 3 and 5 can be used to quantify the Fmoc removal (see Protocol 3).
-
The resin is now ready for the coupling of the next amino acid.
Protocol 2: Solution-Phase Fmoc Deprotection of Fmoc-Arg(Boc)₂-OH
This protocol is suitable for applications where the deprotected amino acid is required in solution.
Materials:
-
Fmoc-Arg(Boc)₂-OH
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Diethyl ether, cold
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolution: Dissolve Fmoc-Arg(Boc)₂-OH in DMF to a concentration of 0.1-0.5 M.
-
Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v).[2]
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and excess piperidine.[2] b. Add cold diethyl ether to the residue to precipitate the deprotected H-Arg(Boc)₂-OH. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether.[2] c. Isolate the precipitated product by centrifugation or filtration. d. Wash the product with cold diethyl ether to remove any remaining byproducts. e. Dry the product under vacuum.
Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the quantification of Fmoc group removal by measuring the absorbance of the dibenzofulvene-piperidine adduct.[6]
Materials:
-
Combined filtrates from Protocol 1 (steps 3 and 5)
-
N,N-Dimethylformamide (DMF)
-
Volumetric flask
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Collect the combined filtrates from the deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[6]
-
Dilution: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.[6]
-
Spectrophotometric Measurement: a. Use a quartz cuvette with a 1 cm path length. b. Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).[6] c. Measure the absorbance of the diluted filtrate at approximately 301 nm.[6]
-
Calculation of Fmoc Loading: The amount of Fmoc group removed can be calculated using the Beer-Lambert law:
-
Mmol of Fmoc = (Absorbance × Dilution Factor × Volume of Filtrate (L)) / ε
-
Where ε (molar extinction coefficient) is approximately 7800 M⁻¹cm⁻¹.
-
-
Visualizations
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Workflow for Solid-Phase Fmoc Deprotection and Monitoring
Caption: Workflow for SPPS Fmoc deprotection and UV-Vis monitoring.
References
Application Notes and Protocols for the Incorporation of Fmoc-Arg(Boc)2-OH into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, particularly those rich in arginine, is a cornerstone of drug discovery and biomedical research. Arginine's guanidinium side chain, with its positive charge, is crucial for various biological interactions, including cell penetration and receptor binding. However, this reactive moiety necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent side reactions. Fmoc-Arg(Boc)2-OH is a protected arginine derivative designed for Fmoc-SPPS, offering the distinct advantage of preventing the sulfonation of sensitive residues like tryptophan and tyrosine during cleavage, a common issue with sulfonyl-based protecting groups like Pbf.[1]
Despite this key benefit, the incorporation of Fmoc-Arg(Boc)2-OH is not without its challenges. The primary obstacle is its high propensity to form an inactive δ-lactam upon carboxyl group activation, which can lead to truncated sequences and reduced overall yield.[2][3] This application note provides a detailed overview of the properties of Fmoc-Arg(Boc)2-OH, strategies to mitigate side reactions, and comprehensive protocols for its successful incorporation into complex peptides.
Properties and Advantages of Fmoc-Arg(Boc)2-OH
Fmoc-Arg(Boc)2-OH offers complete protection of the guanidinium side chain via two tert-butyloxycarbonyl (Boc) groups. This dual protection effectively masks the nucleophilicity of the side chain, preventing undesirable reactions during peptide elongation. The primary advantage of this protecting group strategy is the avoidance of sulfonated byproducts upon final cleavage, which can be particularly problematic in peptides containing tryptophan or tyrosine.[1] The deprotection of the Arg(Boc)2 side chain is achieved under standard TFA cleavage conditions, compatible with most Fmoc-based synthesis strategies.[4]
Challenges: δ-Lactam Formation
The most significant challenge associated with Fmoc-Arg(Boc)2-OH is the intramolecular cyclization of the activated carboxylic acid to form a stable δ-lactam. This side reaction renders the amino acid incapable of coupling to the growing peptide chain, leading to deletion sequences. The kinetics of δ-lactam formation are rapid, especially with certain coupling reagents.[2]
Data Presentation: Performance of Arginine Derivatives
The choice of coupling reagent is critical to minimizing δ-lactam formation and maximizing coupling efficiency. The following table summarizes the performance of Fmoc-Arg(Boc)2-OH in comparison to other common arginine derivatives.
| Arginine Derivative | Coupling Reagent/Conditions | Coupling Efficiency (%) | δ-Lactam Formation (%) | Key Considerations |
| Fmoc-Arg(Boc)2-OH | DIC/OxymaPure | 28 | 60 | High propensity for δ-lactam formation.[2] |
| Fmoc-Arg(Boc)2-OH | PyBOP, TBTU | Generally effective | Not specified | Longer reaction times may be necessary due to steric bulk.[2][5] |
| Fmoc-Arg(Pbf)-OH | DIC/OxymaPure | >99 | Low | Lower tendency for δ-lactam formation compared to Fmoc-Arg(Boc)2-OH.[2] |
| Fmoc-Arg(NO2)-OH | DIC/OxymaPure | >99 | ~3 | Least tendency to form δ-lactam among the compared derivatives.[2] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Fmoc-Arg(Boc)2-OH
This protocol outlines the manual steps for a single coupling cycle of Fmoc-Arg(Boc)2-OH.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-Arg(Boc)2-OH:
-
In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., PyBOP or TBTU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.
-
Crucially, minimize pre-activation time to reduce δ-lactam formation. Add the activated amino acid solution to the resin immediately.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered sequences, a longer coupling time or a double coupling may be necessary.
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A yellow to brown color indicates complete coupling, while a blue or purple color signifies an incomplete reaction.
-
If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with fresh reagents.
5. Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any residual reagents and byproducts.
6. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF and DCM.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups.
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail tailored to the peptide sequence. A standard cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cool the cleavage cocktail on an ice bath.
3. Cleavage Reaction:
-
Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: HPLC Analysis of Peptide Purity
This protocol outlines a general method for analyzing the purity of the synthesized peptide.
-
System: Reverse-phase HPLC (RP-HPLC) system.
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Purity Calculation: The purity is determined by integrating the area of the target peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.[6][7][8]
Mandatory Visualizations
Caption: Experimental workflow for the incorporation of Fmoc-Arg(Boc)2-OH in SPPS.
Caption: Signaling pathway for the internalization of arginine-rich peptides.[9]
Conclusion
The successful incorporation of Fmoc-Arg(Boc)2-OH into complex peptides is achievable with careful optimization of coupling conditions. While δ-lactam formation presents a significant challenge, the use of appropriate coupling reagents and minimized pre-activation times can lead to the successful synthesis of peptides free from sulfonation-related impurities. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize Fmoc-Arg(Boc)2-OH in the synthesis of arginine-containing peptides for various applications, including the development of cell-penetrating peptides and other therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. portlandpress.com [portlandpress.com]
Utilizing Fmoc-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis: A Detailed Guide
Introduction
Fmoc-Arg(Boc)2-OH is a derivative of the amino acid arginine commonly employed in Solid-Phase Peptide Synthesis (SPPS). In this derivative, the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the side-chain guanidino group is protected by two acid-labile Boc (tert-butyloxycarbonyl) groups. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide elongation under mild basic conditions, typically with piperidine, while the Boc groups remain intact until the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).[1][2]
A key advantage of using Fmoc-Arg(Boc)2-OH is the prevention of side reactions, such as the sulfonation of tryptophan or tyrosine residues, which can occur with other arginine derivatives like Arg(Pmc) or Arg(Pbf).[3] This makes it an excellent choice for the synthesis of peptides containing these sensitive amino acids. However, it is important to note that Fmoc-Arg(Boc)2-OH has a higher tendency to form a δ-lactam upon activation, which can lead to chain termination and reduced coupling efficiency.[2][4][5] Additionally, its stability in solution (DMF and NBP) is lower compared to derivatives like Fmoc-Arg(Pbf)-OH, showing some degradation over time.[4][6]
This document provides detailed application notes and protocols for the effective use of Fmoc-Arg(Boc)2-OH in SPPS, aimed at researchers, scientists, and drug development professionals.
Experimental Protocols
I. Resin Preparation and Swelling
The initial step in SPPS is the preparation and swelling of the solid support. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).
Protocol:
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4][7]
-
After swelling, wash the resin several times with the synthesis solvent (e.g., DMF) to remove any impurities.
II. Fmoc-Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step performed at the beginning of each coupling cycle.
Protocol:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF.[7][8]
-
Agitate the mixture for an initial 5 minutes, then drain the solution.[4]
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.[4][9]
-
Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct. The completion of the deprotection can be monitored by a qualitative method like the Kaiser test.
III. Coupling of Fmoc-Arg(Boc)2-OH
The coupling of the activated Fmoc-Arg(Boc)2-OH to the deprotected N-terminus of the peptide-resin is a crucial step. Due to the steric hindrance of the di-Boc protecting groups and the propensity for δ-lactam formation, careful selection of coupling reagents and reaction conditions is essential.
Recommended Coupling Protocol to Minimize δ-Lactam Formation:
This protocol utilizes an in-situ activation with HATU, a highly efficient coupling reagent, to minimize the time the activated amino acid is susceptible to intramolecular cyclization.[5]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Arg(Boc)2-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous DMF
Procedure:
-
In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH in a minimal amount of anhydrous DMF.
-
Add the Fmoc-Arg(Boc)2-OH solution to the swollen and deprotected peptide-resin.
-
In a separate vial, dissolve HATU in anhydrous DMF.
-
Add the HATU solution to the resin mixture, immediately followed by the addition of DIEA.[5]
-
Agitate the reaction mixture at room temperature.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test). If the test remains positive after the initial coupling time, a second coupling may be necessary.
-
Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Quantitative Data for Coupling:
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Arg(Boc)2-OH | 3[5] |
| HATU | 2.9[5] |
| DIEA | 6[5] |
| Reaction Time | 2-4 hours [5] |
Note: Standard activation methods such as PyBOP or TBTU can also be used, but may require longer reaction times due to the bulkiness of the side-chain protection.[10]
IV. Final Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and simultaneously removing the acid-labile side-chain protecting groups, including the Boc groups on the arginine side chain.
Protocol:
-
After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[1]
-
Prepare a cleavage cocktail. A common and effective cocktail is "Reagent R".[11][12]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide and proceed with purification, typically by reverse-phase HPLC.
Cleavage Cocktail Composition (Reagent R): [11][12]
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 90% (v/v) | Strong acid for cleavage and deprotection |
| Thioanisole | 5% (v/v) | Scavenger to prevent side reactions |
| 1,2-Ethanedithiol (EDT) | 3% (v/v) | Scavenger |
| Anisole | 2% (v/v) | Scavenger |
For peptides containing sensitive residues like tryptophan, the addition of scavengers such as triisopropylsilane (TIS) is recommended to prevent side reactions.[1] A common alternative cocktail is TFA/TIS/Water (95:2.5:2.5).[1][6]
Data Presentation
Comparison of Arginine Derivatives in SPPS
| Arginine Derivative | Side-Chain Protection | Key Advantages | Key Disadvantages |
| Fmoc-Arg(Boc)2-OH | Di-tert-butyloxycarbonyl | Prevents sulfonation of Trp/Tyr[3] | Higher propensity for δ-lactam formation[2][4], lower stability in solution[4][6] |
| Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Lower propensity for δ-lactam formation compared to Arg(Boc)2[4], high stability in solution[4] | Cleavage byproducts can modify Trp residues[3] |
| Fmoc-Arg(Pmc)-OH | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Similar to Pbf but less sterically hindered[13] | Slower cleavage than Pbf |
| Fmoc-Arg(NO2)-OH | Nitro | Highly effective at preventing δ-lactam formation[14] | Requires harsh cleavage conditions (e.g., HF or reduction)[5] |
Mandatory Visualization
Caption: High-level workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Detailed workflow for a single coupling cycle in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
Application of Fmoc-Arg(Boc)2-OH in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Arg(Boc)2-OH is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery for the creation of therapeutic peptides and peptidomimetics. The unique dual tert-butyloxycarbonyl (Boc) protection on the guanidino side chain of arginine offers specific advantages, particularly in the synthesis of complex and arginine-rich peptides. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of Fmoc-Arg(Boc)2-OH.
The primary advantage of Fmoc-Arg(Boc)2-OH lies in the acid-labile nature of the Boc protecting groups on the side chain. This allows for their removal under the same mild acidic conditions used for the final cleavage of the peptide from the resin, simplifying the deprotection strategy.[1] Furthermore, unlike sulfonyl-based protecting groups such as Pmc or Pbf, the deprotection of the Arg(Boc)2 side chain does not generate by-products that can lead to the sulfonation of sensitive residues like tryptophan and tyrosine.[2] However, the bulky nature of the two Boc groups can present steric hindrance during coupling and, more significantly, increases the propensity for δ-lactam formation, a side reaction that can terminate the peptide chain and reduce overall yield.[3][4]
Applications in Drug Discovery
The unique properties of Fmoc-Arg(Boc)2-OH make it a valuable reagent in several areas of drug discovery:
-
Synthesis of Arginine-Rich Peptides: Many therapeutic peptides, including cell-penetrating peptides (CPPs), antimicrobial peptides (AMPs), and certain anticancer peptides, are rich in arginine residues.[5][6] The guanidinium group of arginine is crucial for their biological activity, often mediating interactions with cell membranes and other biological targets.[7] Fmoc-Arg(Boc)2-OH is instrumental in the synthesis of these peptides.
-
Cell-Penetrating Peptides (CPPs) for Drug Delivery: Arginine-rich CPPs are widely explored as vectors for the intracellular delivery of various therapeutic cargoes, such as small molecule drugs, nucleic acids, and proteins.[5][8] These peptides can traverse cellular membranes, facilitating the uptake of their conjugated cargo. The synthesis of potent and effective CPPs is a key application of Fmoc-Arg(Boc)2-OH.
-
Peptidomimetics and Stapled Peptides: The development of peptidomimetics and stapled peptides aims to improve the pharmacological properties of natural peptides, such as stability and cell permeability. Fmoc-Arg(Boc)2-OH can be incorporated into these modified structures to maintain or enhance their biological activity.
Data Presentation
The selection of the appropriate protected arginine derivative is a critical decision in peptide synthesis. The following tables summarize quantitative data comparing the performance of Fmoc-Arg(Boc)2-OH with other common arginine derivatives.
Table 1: Comparison of δ-Lactam Formation and Coupling Efficiency
| Arginine Derivative | δ-Lactam Formation (%) | Coupling Efficiency (%) | Reference |
| Fmoc-Arg(Boc)2-OH | 60 | 28 | [3] |
| Fmoc-Arg(Pbf)-OH | 12 | >99 | [3] |
| Fmoc-Arg(NO2)-OH | 3 | >99 | [3] |
Table 2: Stability of Protected Arginine Derivatives in Solution
| Arginine Derivative | Stability in DMF/NBP | Stability in DMF/NBP with OxymaPure at 45°C | Reference |
| Fmoc-Arg(Boc)2-OH | Shows some degradation over time | Degrades slightly faster | [3] |
| Fmoc-Arg(Pbf)-OH | Completely stable | Completely stable | [3] |
| Fmoc-Arg(NO2)-OH | Completely stable | Completely stable | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-Arg(Boc)2-OH
This protocol outlines a standard manual cycle for the incorporation of Fmoc-Arg(Boc)2-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Arg(Boc)2-OH (3-5 equivalents relative to resin substitution)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Activation of Fmoc-Arg(Boc)2-OH:
-
In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH and HBTU/TBTU in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Arg(Boc)2-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Due to the steric bulk of the (Boc)2 group, longer coupling times or a double coupling may be necessary.[9]
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Signaling Pathway for Cellular Uptake of Arginine-Rich Peptides
Arginine-rich peptides, often synthesized using Fmoc-Arg(Boc)2-OH, are known to function as cell-penetrating peptides. Their mechanism of cellular entry often involves initial electrostatic interactions with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans, followed by endocytosis, particularly macropinocytosis.[10][11] Recent studies have also implicated the Piezo1/integrin β1 signaling axis in enhancing their uptake.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine-rich ionic complementary peptides as potential drug carriers: Impact of peptide sequence on size, shape and cell specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of macromolecules using arginine-rich cell-penetrating peptides: ways to overcome endosomal entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. portlandpress.com [portlandpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced Tumor‐Targeted Delivery of Arginine‐Rich Peptides via a Positive Feedback Loop Orchestrated by Piezo1/integrin β1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Arg(Boc)2-OH and δ-Lactam Formation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of δ-lactam formation, a common side reaction when using Fmoc-Arg(Boc)2-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation in the context of arginine coupling?
A1: During the coupling step in solid-phase peptide synthesis (SPPS), the activated carboxylic acid of the Fmoc-Arg(Boc)2-OH can react with its own side-chain guanidinium group.[1] This intramolecular cyclization forms a stable, six-membered ring known as a δ-lactam.[1] This δ-lactam is an inactive species that cannot be incorporated into the growing peptide chain, leading to deletion sequences where the arginine residue is missing (des-Arg peptides) and a reduction in the overall yield.[1][2]
Q2: What are the primary factors that influence δ-lactam formation?
A2: Several factors during the coupling step can influence the extent of δ-lactam formation:[1]
-
Arginine Protecting Group: The choice of protecting group for the guanidinium side chain is critical. The di-Boc protecting group, as in Fmoc-Arg(Boc)2-OH, is known to have a high propensity for δ-lactam formation.[1][3][4][5]
-
Coupling Reagents: The method used to activate the carboxylic acid of the arginine significantly affects the rate of lactam formation.[1] For instance, the mixed anhydride coupling procedure has been reported to induce more δ-lactam formation.[1][4][5]
-
Solvent: The solvent system used for the coupling reaction can either promote or suppress the formation of the δ-lactam.[1]
-
Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can increase the rate of this side reaction.[1]
Q3: How does Fmoc-Arg(Boc)2-OH compare to other arginine derivatives regarding δ-lactam formation?
A3: Studies have shown that Fmoc-Arg(Boc)2-OH has a significantly higher tendency to form δ-lactam compared to other commonly used derivatives. One study found that Fmoc-Arg(Boc)2-OH showed the fastest kinetics of δ-lactam formation (60%), which resulted in a low coupling efficiency of only 28%.[3][6] In contrast, derivatives like Fmoc-Arg(Pbf)-OH are also susceptible, but often to a lesser degree, while Fmoc-Arg(NO2)-OH has been shown to be highly effective at preventing this side reaction.[1][3][6]
Q4: Can the stability of the Fmoc-Arg(Boc)2-OH solution affect the outcome?
A4: Yes. Fmoc-Arg(Boc)2-OH has been observed to degrade slowly in common SPPS solvents like DMF and N-butylpyrrolidone (NBP) over time, primarily yielding the mono-protected form.[3][6][7] While solutions can typically be used for up to a week, prolonged storage is not recommended.[3][6][7] This instability, combined with its high propensity for δ-lactam formation, necessitates careful handling and optimized protocols for its use.[8]
Troubleshooting Guide
Problem: High Levels of Des-Arg (Arginine Deletion) Impurity in the Final Peptide
This is a common issue and is often a direct consequence of δ-lactam formation during the coupling of the arginine residue. The inactive lactam is washed away, and the subsequent amino acid is coupled to the peptide chain that is missing the intended arginine.[1]
Below are troubleshooting steps and optimization strategies to mitigate this problem.
1. Re-evaluate the Arginine Protecting Group
The most effective way to prevent δ-lactam formation is to use an arginine derivative with a different side-chain protecting group.
Comparative Data on Arginine Protecting Groups and δ-Lactam Formation
| Arginine Derivative | Propensity for δ-Lactam Formation | Coupling Efficiency | Notes |
| Fmoc-Arg(Boc)2-OH | High[3][4][5][6] | Low (e.g., 28%)[3][6] | Shows the fastest kinetics for δ-lactam formation.[3][6] |
| Fmoc-Arg(Pbf)-OH | Moderate[1][3] | High (>99%)[3][6] | Susceptible, but less so than (Boc)2. The side reaction is exacerbated in NBP solvent.[9] |
| Fmoc-Arg(NO2)-OH | Low[1][3] | High (>99%)[3][6] | Very effective at preventing δ-lactam formation.[1][3][6] |
Data compiled from studies involving activation with DIC/OxymaPure.[3][6]
Caption: Decision workflow for addressing arginine deletion impurities.
2. Optimize Coupling Reagents and Conditions
If you must use Fmoc-Arg(Boc)2-OH, optimizing the coupling conditions is crucial.
-
Avoid Mixed Anhydrides: Avoid using the mixed anhydride method for arginine coupling, as it is known to increase δ-lactam formation.[1][4][5]
-
Use Carbodiimides with Additives: A reliable alternative is the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in combination with an additive like OxymaPure.[1] This combination is effective while helping to minimize side reactions.[1]
-
Minimize Pre-activation Time: The activated carboxylic acid is the species that undergoes intramolecular cyclization.[8] To minimize the time this species exists before coupling, add the amine component to the reaction mixture as soon as the activating agent is introduced.[8]
3. Control Reaction Temperature
Elevated temperatures can accelerate δ-lactam formation.[1] If using microwave-assisted synthesis, be aware of this potential issue. It may be beneficial to perform the arginine coupling at room temperature or to carefully optimize the microwave parameters to minimize heating time and exposure to high temperatures.[1]
4. Employ a "Double Coupling" Strategy
To compensate for the loss of activated arginine to lactam formation, a "double coupling" strategy is often effective.[1] After the initial coupling reaction, the resin is drained and washed, and a fresh solution of the activated arginine is added for a second coupling step. This increases the probability of complete incorporation of the arginine residue.[1]
Caption: Competing pathways of activated arginine during coupling.
Experimental Protocols
Protocol 1: Minimized δ-Lactam Coupling of Fmoc-Arg(Boc)2-OH
This protocol is designed to minimize δ-lactam formation by using an optimized reagent combination and procedure.
Materials:
-
Peptidyl-resin (swollen in DMF)
-
Fmoc-Arg(Boc)2-OH (2-4 equivalents relative to resin substitution)
-
N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents)
-
OxymaPure (2-4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the peptidyl-resin is swollen in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equiv.) and OxymaPure (2-4 equiv.) in DMF.
-
Activation and Coupling: Add DIC (2-4 equiv.) to the amino acid solution. Immediately add this activated mixture to the prepared resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Longer reaction times may be necessary due to the bulkiness of the (Boc)2 groups.[10]
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the reaction is complete (or if a second coupling is planned), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-6 to ensure complete coupling.
Protocol 2: Monitoring δ-Lactam Formation by HPLC
This protocol allows for the quantification of δ-lactam formation from a stock solution of activated Fmoc-Arg(Boc)2-OH.
Procedure:
-
Reaction Setup: In a reaction vessel, combine the peptidyl-resin (e.g., H-Gly-Phe-Leu-resin) with a solution of Fmoc-Arg(Boc)2-OH (1.5 equiv.), DIC (1.5 equiv.), and OxymaPure (1.5 equiv.) in DMF.[3][6] Maintain the reaction at a controlled temperature (e.g., room temperature or 45°C).[3][6]
-
Sample Collection: At various time points (e.g., 0, 30, 60, and 120 minutes), take a small aliquot (e.g., 10 µL) of the supernatant from the reaction mixture.[3][6]
-
Sample Preparation: Immediately dilute the aliquot into a larger volume (e.g., 0.5 mL) of acetonitrile (CH3CN) to quench the reaction.[3][6]
-
HPLC Analysis: Analyze the diluted sample by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the unreacted Fmoc-Arg(Boc)2-OH, the activated ester, and the formed δ-lactam.[1][3][6]
-
Coupling Efficiency Determination: After the final time point, wash the resin, remove the Fmoc group with 20% piperidine in DMF, and cleave the peptide from the resin. Analyze the cleaved peptide by RP-HPLC to determine the coupling efficiency by quantifying the desired peptide versus the deletion sequence.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. advancedchemtech.com [advancedchemtech.com]
Technical Support Center: Fmoc-Arg(Boc)2-OH Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with slow or incomplete coupling reactions involving Fmoc-Arg(Boc)2-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of slow or incomplete coupling reactions with Fmoc-Arg(Boc)2-OH?
A1: The primary challenge with Fmoc-Arg(Boc)2-OH is its high propensity to form an inactive δ-lactam upon activation of the carboxylic acid. This intramolecular cyclization terminates the peptide chain and significantly reduces coupling efficiency.[1][2] Studies have shown that this side reaction can lead to coupling efficiencies as low as 28% under standard carbodiimide activation conditions.[2] The bulky di-Boc protection on the guanidinium side chain can also contribute to steric hindrance, potentially slowing down the reaction, especially in sterically demanding peptide sequences.[3]
Q2: How can I detect incomplete coupling of Fmoc-Arg(Boc)2-OH?
A2: Incomplete coupling during SPPS can be monitored using qualitative colorimetric tests. The most common methods are the Kaiser test (ninhydrin test) or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test. A positive result, such as a blue color with the Kaiser test, indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.
Q3: My Kaiser test is positive after coupling with Fmoc-Arg(Boc)2-OH. What should I do?
A3: A positive Kaiser test indicates that the coupling is incomplete. The recommended immediate course of action is to perform a second coupling (a "double couple") by repeating the coupling step with a fresh solution of activated Fmoc-Arg(Boc)2-OH. If the coupling remains sluggish, consider the advanced troubleshooting strategies outlined below.
Q4: Are there alternative arginine derivatives that are less prone to slow coupling?
A4: Yes, several other protected arginine derivatives are available, with Fmoc-Arg(Pbf)-OH being the most widely used alternative in Fmoc-based SPPS.[4] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is less prone to δ-lactam formation compared to the di-Boc protection.[1][5] However, the bulky Pbf group can still present its own steric challenges in certain contexts.[4][6]
Troubleshooting Guide
Issue: Slow or Incomplete Coupling of Fmoc-Arg(Boc)2-OH
This section provides a systematic approach to troubleshooting and optimizing the coupling of this challenging amino acid.
1. Optimization of the Activation and Coupling Protocol
The key to successfully coupling Fmoc-Arg(Boc)2-OH is to favor the intermolecular peptide bond formation over the intramolecular δ-lactam formation.
-
Choice of Coupling Reagent: Standard carbodiimide activators like DIC (N,N'-diisopropylcarbodiimide) can be less effective due to slower activation, which allows more time for the δ-lactam side reaction to occur.[2] The use of more potent uronium or phosphonium salt-based coupling reagents is highly recommended. Reagents such as HBTU, HATU, and PyBOP can facilitate more rapid coupling, which can outcompete the intramolecular cyclization.[2][7][8]
-
Minimized Pre-activation Time: To reduce the opportunity for δ-lactam formation, it is crucial to minimize the time the activated amino acid exists in solution before being added to the resin.[2][9] An in situ activation protocol, where the coupling reagent is added directly to the reaction vessel containing the resin and the amino acid, is the preferred method.[2] If pre-activation is unavoidable, it should be kept to an absolute minimum (e.g., 1-2 minutes).[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the rates of both the desired coupling and the side reactions. While DMF is standard, solvent polarity can impact δ-lactam formation.[10]
-
Temperature: While elevated temperatures can sometimes overcome steric hindrance, for Fmoc-Arg(Boc)2-OH, lower temperatures may reduce the rate of lactam formation.[2] However, this may also slow the desired coupling reaction, so optimization may be required.
-
dot
Caption: Troubleshooting workflow for slow Fmoc-Arg(Boc)2-OH coupling.
2. Comparison with Alternative Arginine Derivatives
If optimizing the coupling protocol for Fmoc-Arg(Boc)2-OH is unsuccessful or proves to be consistently difficult, switching to an alternative derivative may be the most efficient solution.
| Parameter | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |
| Primary Side Reaction | High propensity for δ-lactam formation[1][5] | Lower tendency for δ-lactam formation[5] | Least tendency for δ-lactam formation[5] |
| Coupling Efficiency | Can be as low as 28% with standard methods[2] | Generally good, but can be slow in sterically hindered sequences[1][4] | High coupling efficiency (>99%) reported[5] |
| Solution Stability | Shows some degradation over time in DMF and NBP[1][5] | Reported to be completely stable in solution[1][5] | Reported to be completely stable in solution[5] |
| Side-Chain Deprotection | Strong acid (e.g., anhydrous HF)[1] | Moderate acid (TFA-based cocktails)[1][4] | Requires reduction (e.g., SnCl2)[5] |
dot
Caption: Logical selection of a protected Arginine derivative.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Arg(Boc)2-OH using HATU
This protocol is designed to maximize coupling efficiency by using a potent activating agent and minimizing pre-activation time.
-
Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes, followed by washing with DMF (3 x 1 min).
-
Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling (in situ):
-
In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (3 equivalents relative to resin substitution) and HATU (3 equivalents) in a minimal amount of DMF.
-
Add this solution immediately to the reaction vessel containing the swelled and deprotected resin.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress.
-
If the Kaiser test is negative (colorless or yellow), the coupling is complete. Proceed to wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
If the Kaiser test is positive (blue), perform a second coupling (double couple) by repeating step 2.
-
Protocol 2: Standard Coupling of Fmoc-Arg(Pbf)-OH
This protocol provides a standard method for coupling the less problematic Fmoc-Arg(Pbf)-OH derivative.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), HOBt (3 equivalents), and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Follow step 3 from Protocol 1. If coupling is incomplete, a double coupling is recommended. Microwave-assisted SPPS has also been shown to enhance the incorporation of Fmoc-Arg(Pbf)-OH, especially in arginine-rich sequences.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. chempep.com [chempep.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Coupling of Fmoc-Arg(Boc)2-OH
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of the sterically hindered amino acid, Fmoc-Arg(Boc)2-OH, in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Q1: I'm observing a significant deletion of the arginine residue (+/- 156 Da mass difference) in my final peptide. What is the likely cause?
A1: The most probable cause is the formation of a δ-lactam. This intramolecular cyclization occurs when the activated carboxylic acid of Fmoc-Arg(Boc)2-OH reacts with a nitrogen atom of its own guanidino side chain. This side reaction creates a stable six-membered ring, consuming the activated amino acid and preventing its incorporation into the peptide chain.[1][2][3][4] Studies have shown that Fmoc-Arg(Boc)2-OH has a high propensity for this side reaction, which can lead to coupling efficiencies as low as 28% under standard conditions.[2][5]
Q2: My coupling reaction, monitored by a qualitative test (e.g., Kaiser test), is very slow or remains incomplete even after extended reaction times. Why is this happening?
A2: This is likely due to a combination of two factors:
-
Steric Hindrance: The two bulky tert-butoxycarbonyl (Boc) groups on the arginine side chain, in addition to the Fmoc group, create significant steric hindrance. This bulkiness physically obstructs the approach of the reacting amino and carboxyl groups, slowing down the formation of the peptide bond.
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, further blocking reactive sites and preventing the bulky amino acid from accessing the N-terminus.[6][7] Signs of on-resin aggregation include poor resin swelling or shrinking.[8]
Q3: How can I improve the low coupling efficiency and minimize lactam formation?
A3: Several strategies can be employed, often in combination, to overcome these challenges:
-
Optimize Coupling Reagents: Switch to more potent uronium or phosphonium salt-based coupling reagents like HATU, HCTU, or PyBOP.[2][7][9] These reagents facilitate rapid ester formation, which can outcompete the intramolecular lactam formation.[2]
-
Perform a Double Coupling: A common and effective method is to repeat the coupling step with a fresh solution of activated amino acid and reagents.[1][7] This helps to drive the reaction to completion.
-
Minimize Pre-activation Time: To reduce the opportunity for the activated amino acid to form the lactam before coupling, use an in situ activation protocol where the coupling reagent is added directly to the vessel containing the resin and amino acid.[2]
-
Adjust Solvent and Temperature: Using more polar or "chaotropic" solvents like N-Methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help disrupt aggregation.[6][10] While elevated temperatures can speed up coupling, they can also accelerate lactam formation; this should be optimized carefully.[1][7] Microwave-assisted synthesis can be effective but requires careful control.[4]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for Fmoc-Arg(Boc)2-OH?
A1: For difficult couplings involving sterically hindered residues like Fmoc-Arg(Boc)2-OH, aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are generally recommended over carbodiimides (e.g., DIC).[2][7][9][11] Reagents that form highly reactive OAt or Oxyma esters are preferred.[7]
Q2: Is a "double coupling" always necessary for this amino acid?
A2: While not strictly mandatory in all cases, a double coupling is a highly recommended strategy to ensure the complete incorporation of this challenging residue, especially in long or aggregation-prone sequences.[1][7] It compensates for both the slow coupling kinetics and the potential loss of activated amino acid to δ-lactam formation.[1]
Q3: Can I use standard coupling times (e.g., 1-2 hours) for Fmoc-Arg(Boc)2-OH?
A3: Longer reaction times may be necessary due to the steric bulk of the side-chain protection. It is advisable to extend the initial coupling time to at least 2-4 hours and monitor the reaction's completion.[2] If the coupling remains incomplete, a second coupling should be performed.
Q4: My solution of Fmoc-Arg(Boc)2-OH has been stored for a week. Is it still usable?
A4: Solutions of Fmoc-Arg(Boc)2-OH in DMF or NBP can be kept for up to one week, but they do show slow degradation over time, primarily to the mono-Boc protected form.[5][12] For critical applications, it is best to use freshly prepared solutions. In contrast, Fmoc-Arg(Pbf)-OH is reported to be completely stable in solution.[4][5]
Data Presentation
The choice of coupling conditions significantly impacts the success of incorporating Fmoc-Arg(Boc)2-OH. The following tables summarize the effectiveness of different strategies.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Species | Relative Reactivity | Remarks |
| DIC / HOBt | OBt ester | Moderate | Standard but can be insufficient for very hindered residues.[9][11] |
| HBTU / PyBOP | OBt ester | High | Generally better than carbodiimides but may be outperformed by OAt-forming reagents.[7][11] |
| HATU / PyAOP | OAt ester | Very High | Considered among the most powerful reagents for difficult couplings.[7][9] |
| HCTU | O-6-ClBt ester | Very High | More reactive and often a better compromise in terms of reactivity and price compared to HBTU.[9] |
| COMU | Oxyma ester | Very High | An Oxyma-based reagent that consistently outperforms HOBt-based reagents.[9] |
Table 2: Impact of Synthesis Strategy on Coupling Efficiency
| Strategy | Typical Coupling Time | Expected Purity Improvement | Key Consideration |
| Standard Coupling (e.g., DIC/HOBt) | 2 hours | Baseline | Prone to incomplete coupling and δ-lactam formation.[2][5] |
| Potent Reagent (e.g., HATU) | 2-4 hours | Moderate to High | Faster activation can outcompete side reactions.[2] |
| Double Coupling | 2 x 2 hours | High | Effectively drives the reaction to completion.[1][7] |
| Microwave-Assisted SPPS | 5-30 minutes | High | Significantly accelerates coupling but requires careful temperature control to avoid side reactions.[4][7] |
| Use of Chaotropic Solvents (e.g., NMP) | 2-4 hours | Variable | Helps overcome aggregation-related issues.[6][10] |
Experimental Protocols
Protocol 1: Recommended Double Coupling Protocol for Fmoc-Arg(Boc)2-OH
This protocol is designed to maximize the incorporation of Fmoc-Arg(Boc)2-OH while minimizing side reactions.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Boc)2-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes. Drain the solvent.
-
First Coupling: a. In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (3 eq.) and HATU (2.9 eq.) in a minimal volume of DMF/NMP. b. Add the amino acid/HATU solution to the resin, followed immediately by DIEA (6 eq.). c. Agitate the reaction mixture at room temperature for 2 hours. d. Drain the reaction solution and wash the resin thoroughly with DMF/NMP (3 x 1 min).
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A positive result (blue beads) indicates incomplete coupling.
-
Second Coupling: a. Repeat step 2a-2c with a fresh solution of activated amino acid. b. Agitate the reaction mixture for an additional 2 hours.
-
Final Wash: Drain the reaction solution and wash the resin thoroughly with DMF/NMP (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) to prepare for the next synthesis cycle.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and understanding the challenges associated with Fmoc-Arg(Boc)2-OH.
Caption: Troubleshooting decision tree for incomplete coupling of Fmoc-Arg(Boc)2-OH.
Caption: Competing reaction pathways for activated Fmoc-Arg(Boc)2-OH during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with the use of Fmoc-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Fmoc-Arg(Boc)2-OH in SPPS?
The primary side reactions associated with Fmoc-Arg(Boc)2-OH are:
-
δ-Lactam Formation: An intramolecular cyclization of the activated arginine residue, leading to chain termination and the formation of a deletion sequence. Studies have shown that Fmoc-Arg(Boc)2-OH has a high propensity for this side reaction.[1]
-
Conversion to Fmoc-Arg(Boc)-OH: The di-Boc protection on the guanidinium group is susceptible to partial loss, resulting in the mono-Boc derivative. This can occur during storage of the amino acid solution or during the coupling reaction.[1]
-
Ornithine Formation: Although less common, the conversion of the arginine side chain to ornithine can occur. Urethane-based protecting groups on the guanidino function do not completely prevent this transformation.
Q2: Why is Fmoc-Arg(Boc)2-OH prone to δ-lactam formation?
The (Boc)2 protecting groups are bulky and can sterically hinder the desired intermolecular coupling reaction with the growing peptide chain. This delay can provide a greater opportunity for the activated carboxylic acid of the arginine to react intramolecularly with its own guanidinium side chain, forming a stable six-membered δ-lactam. This side reaction is kinetically favored under standard coupling conditions.
Q3: What causes the conversion of Fmoc-Arg(Boc)2-OH to the mono-Boc derivative?
Fmoc-Arg(Boc)2-OH can exhibit limited stability in solution, particularly in common SPPS solvents like DMF and NBP.[1] Over time, one of the Boc groups can be cleaved, yielding the mono-protected Fmoc-Arg(Boc)-OH. This degradation is accelerated at higher temperatures.[1]
Q4: Under what conditions can ornithine formation occur from Fmoc-Arg(Boc)2-OH?
While the precise mechanism for ornithine formation from Fmoc-Arg(Boc)2-OH during SPPS is not as extensively documented as δ-lactam formation, it is understood that acylation of the guanidinium group, even when protected, can lead to its eventual conversion to ornithine. This can be influenced by the choice of coupling reagents and other reaction conditions.
Troubleshooting Guides
Issue 1: Low coupling efficiency and presence of a deletion sequence corresponding to the Arg residue.
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak with a mass corresponding to the target peptide minus the mass of an arginine residue.
-
Probable Cause: Incomplete coupling of Fmoc-Arg(Boc)2-OH, very likely due to δ-lactam formation.
-
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Use a rapid and efficient coupling agent: Carbodiimide-based activators like DIC in the presence of an additive such as OxymaPure are commonly used.
-
Minimize pre-activation time: A long pre-activation time can increase the extent of δ-lactam formation before the activated amino acid is introduced to the resin.
-
Consider lower temperatures: While elevated temperatures can speed up coupling, they can also accelerate δ-lactam formation.
-
-
Perform a Double Coupling: After the initial coupling of Fmoc-Arg(Boc)2-OH, perform a second coupling step with a fresh portion of activated amino acid to drive the reaction to completion.
-
Use an Alternative Arginine Derivative: If δ-lactam formation remains a persistent issue, consider using an arginine derivative with a protecting group less prone to this side reaction, such as Fmoc-Arg(Pbf)-OH or Fmoc-Arg(NO2)-OH.[1][2]
-
Issue 2: Appearance of an unexpected peak with a mass difference of -100 Da from the expected arginine-containing peptide.
-
Symptom: LC-MS analysis reveals a significant impurity with a mass corresponding to the loss of one Boc group (-100 Da) for each Arg(Boc)2 residue in the sequence.
-
Probable Cause: Partial loss of the di-Boc protection, leading to the incorporation of Fmoc-Arg(Boc)-OH.
-
Troubleshooting Steps:
-
Prepare Amino Acid Solutions Fresh: Do not store solutions of Fmoc-Arg(Boc)2-OH for extended periods, especially at room temperature or elevated temperatures. Prepare the solution immediately before the coupling step.[1]
-
Verify the Purity of the Starting Material: The commercial Fmoc-Arg(Boc)2-OH may already contain some of the mono-Boc derivative.[1] Analyze the starting material by HPLC if this is a recurring issue.
-
Optimize Coupling Time: While longer coupling times may be necessary due to steric hindrance, excessively long reaction times can contribute to the degradation of the di-Boc group.
-
Issue 3: Detection of a peptide impurity with a mass difference of -42 Da from the expected product.
-
Symptom: Mass spectrometry shows a peak corresponding to the target peptide where an arginine residue has been replaced by an ornithine residue (a mass decrease of 42 Da, corresponding to the loss of a guanidinium group, C(NH)NH2, and addition of H).
-
Probable Cause: Conversion of the arginine side chain to ornithine.
-
Troubleshooting Steps:
-
Choice of Coupling Reagents: The selection of coupling reagents can influence the stability of the protected guanidinium group. Empirically test different coupling cocktails to identify one that minimizes this side reaction.
-
Avoid Prolonged Exposure to Harsh Conditions: While the exact triggers for this conversion with (Boc)2 protection are not fully elucidated, minimizing overall reaction times and avoiding unnecessarily high temperatures is a good practice.
-
Analytical Verification: Use tandem MS (MS/MS) to confirm the presence of ornithine by analyzing the fragmentation pattern of the impurity peak.
-
Data Presentation
Table 1: Comparison of δ-Lactam Formation for Different Fmoc-Arginine Derivatives.
| Fmoc-Arginine Derivative | Coupling Conditions | δ-Lactam Formation (%) (at 120 min) | Coupling Efficiency (%) (at 120 min) | Reference |
| Fmoc-Arg(Boc)2-OH | DIC/OxymaPure in DMF at 45°C | 60 | 28 | [1] |
| Fmoc-Arg(Pbf)-OH | DIC/OxymaPure in DMF at 45°C | ~12 (at 30 min) | >99 | [1] |
| Fmoc-Arg(NO2)-OH | DIC/OxymaPure in DMF at 45°C | <5 | >99 | [1] |
Experimental Protocols
Protocol 1: Analysis of δ-Lactam Formation by RP-HPLC
-
Activation of Arginine Derivative: Prepare a 0.1 M solution of the Fmoc-Arg(X)-OH derivative, DIC, and OxymaPure (1:1:1 molar ratio) in DMF.
-
Coupling Reaction: Add the activated amino acid solution (1.5 equivalents relative to the resin loading) to a resin-bound peptide with a free N-terminal amine (e.g., H-Gly-Phe-Leu-Rink-Amide-resin). The reaction is typically performed at 45°C.
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the supernatant from the reaction mixture.
-
Sample Preparation: Dilute the aliquot with an appropriate solvent (e.g., 50% acetonitrile in water) to stop the reaction.
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC, monitoring at a wavelength suitable for the Fmoc group (e.g., 265 nm or 301 nm). The δ-lactam product will have a distinct retention time from the starting amino acid and the activated ester. Quantify the peak areas to determine the percentage of δ-lactam formation over time.
Protocol 2: LC-MS Method for Detection of Ornithine and Mono-Boc Impurities
-
Sample Preparation: After cleavage of the peptide from the resin and side-chain deprotection, dissolve the crude peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 1.7-3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptides. The gradient should be optimized to achieve good separation of the main peptide from its impurities.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurement to identify the impurities.
-
Data Analysis: Extract the ion chromatograms for the expected masses of the target peptide, the peptide with an ornithine substitution (-42 Da), and the peptide with a mono-Boc arginine (+100 Da relative to fully deprotected Arg, if cleavage of the side-chain Boc is incomplete).
-
Fragmentation Analysis (MS/MS): Perform MS/MS on the impurity peaks to confirm their identity by analyzing the fragmentation pattern.
-
Visualizations
Caption: Troubleshooting workflow for side reactions of Fmoc-Arg(Boc)2-OH.
Caption: Chemical pathways of side reactions associated with Fmoc-Arg(Boc)2-OH.
References
Technical Support Center: Optimizing Peptide Synthesis with Arg(Boc)2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of peptides containing Nα-Boc-Nω,Nω'-bis(Boc)-L-arginine (Arg(Boc)2).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using Arg(Boc)2 in peptide synthesis?
The main challenges when incorporating Arg(Boc)2 into a peptide sequence are:
-
Steric Hindrance: The three bulky Boc groups (one on the α-amino group and two on the guanidinium side chain) can impede coupling efficiency, potentially leading to lower yields.[1][2]
-
δ-Lactam Formation: Upon activation of the carboxylic acid, Arg(Boc)2 is highly prone to intramolecular cyclization, forming a stable δ-lactam.[3][4][5] This inactive species cannot couple to the growing peptide chain, resulting in deletion sequences and reduced overall yield.[3][4]
-
Incomplete Deprotection: While the Boc groups are designed to be removed with trifluoroacetic acid (TFA), incomplete removal can occur, especially in peptides with multiple Arg(Boc)2 residues, requiring optimized cleavage conditions.
Q2: What are the advantages of using Arg(Boc)2?
Despite the challenges, Arg(Boc)2 offers a key advantage:
-
Simplified Final Deprotection: The two Boc groups on the side chain are removable under the same acidic conditions (e.g., TFA) used for the final cleavage of the peptide from the resin.[1] This simplifies the deprotection step compared to protecting groups like Tosyl (Tos) or Nitro (NO2), which may require harsher reagents like hydrofluoric acid (HF).[1][6]
Q3: How does Arg(Boc)2 compare to other arginine protecting groups like Arg(Pbf)?
The choice between Arg(Boc)2 and other protecting groups like Arg(Pbf) depends on the specific synthetic strategy (Boc vs. Fmoc chemistry) and the peptide sequence.
-
Propensity for δ-Lactam Formation: Studies on the analogous Fmoc-protected derivative, Fmoc-Arg(Boc)2-OH, have shown a significantly higher tendency for δ-lactam formation compared to Fmoc-Arg(Pbf)-OH.[6]
-
Deprotection Conditions: The Boc groups on Arg(Boc)2 are removed with strong acid (TFA or HF), while the Pbf group is also cleaved with moderate to strong acid (TFA).[6] The cleaved Pbf group can potentially lead to alkylation of sensitive residues like tryptophan, a side reaction that is less of a concern with the Boc groups.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of peptides containing Arg(Boc)2.
Issue 1: Low Coupling Yield and Presence of Deletion Sequences
A common issue is a lower-than-expected yield of the final peptide, often accompanied by mass spectrometry data indicating the presence of peptides missing the arginine residue (des-Arg peptides). This is a strong indicator of incomplete coupling, likely due to δ-lactam formation.[3]
Solutions:
-
Optimize Coupling Reagents: The choice of coupling reagent is critical to minimize δ-lactam formation. Uronium/aminium-based reagents like HATU and PyBOP are highly effective for sterically hindered couplings and can improve yields.[7]
-
Minimize Pre-activation Time: The longer the activated Arg(Boc)2 exists before coupling, the higher the chance of δ-lactam formation. Employ an in situ activation strategy where the coupling reagent is added directly to the reaction vessel containing the resin and the amino acid.[5]
-
Perform a Double Coupling: To compensate for the loss of activated arginine to lactam formation, a double coupling strategy can be employed. After the initial coupling, the resin is washed, and a fresh solution of activated Arg(Boc)2 is added for a second coupling step.[3]
The following table, based on data from studies on Fmoc-protected arginine derivatives, illustrates the high propensity of the (Boc)2 protecting group for δ-lactam formation.
| Arginine Derivative | Coupling Conditions | δ-Lactam Formation (%) | Coupling Efficiency (%) |
| Fmoc-Arg(Boc)2-OH | DIC/OxymaPure in DMF at 45°C (120 min) | ~60% | ~28% |
Data is illustrative and based on studies of the analogous Fmoc-derivative.[3]
Issue 2: Incomplete Deprotection of Arg(Boc)2 Residues
Incomplete removal of the Boc protecting groups from the arginine side chain can be a problem, especially in sequences containing multiple arginine residues.
Solutions:
-
Optimize Cleavage Cocktail: A standard cleavage cocktail for TFA-labile protecting groups is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[1] The inclusion of scavengers like TIS is crucial to trap the carbocations generated during Boc deprotection and prevent side reactions.[8]
-
Extend Cleavage Time: For peptides with multiple Arg(Boc)2 residues, extending the cleavage time to 2-4 hours or longer may be necessary.[9]
-
Perform a Second Cleavage: If incomplete deprotection is still observed, the peptide can be precipitated, washed, and subjected to a second treatment with a fresh cleavage cocktail.
Experimental Protocols
Protocol 1: Double Coupling of Arg(Boc)2
This protocol is recommended when initial coupling attempts result in low yield or significant des-Arg impurities.
-
First Coupling:
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes.[1]
-
Perform the Nα-Boc deprotection using 50% TFA in DCM.[1]
-
Neutralize the resin with 5-10% diisopropylethylamine (DIEA) in DCM.[1]
-
In a separate vessel, dissolve Boc-Arg(Boc)2-OH (2-4 equivalents) and a suitable activating agent (e.g., HATU, 2-4 equivalents) in N,N-dimethylformamide (DMF).[2]
-
Add the activation mixture to the resin and allow the coupling to proceed for 1-2 hours.[1]
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[1]
-
-
Second Coupling:
-
Repeat the activation and coupling steps from the first coupling with a fresh solution of activated Boc-Arg(Boc)2-OH.
-
-
Monitoring:
-
After the second coupling, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[1]
-
Protocol 2: In Situ Neutralization for Arg(Boc)2 Coupling
This protocol helps to minimize δ-lactam formation by reducing the time the activated amino acid is present before coupling.[10]
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.[10]
-
-
Nα-Boc Deprotection:
-
Treat the resin with 100% TFA for 2 x 1 minute.[10]
-
-
Washing:
-
Wash the resin with DMF (3-5 times).[10]
-
-
In Situ Neutralization and Coupling:
-
Post-Coupling Wash:
-
Wash the resin thoroughly with DMF (3-5 times).[10]
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Arg(Boc)2.
Caption: Troubleshooting logic for low peptide yield when using Arg(Boc)2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation in Peptides with Multiple Arg(Boc)₂ Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing multiple Arg(Boc)₂ residues during Boc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation when synthesizing sequences with multiple Arg(Boc)₂ residues?
A1: Peptide aggregation during SPPS of arginine-rich peptides is a multifactorial issue. The primary causes include:
-
Interchain Hydrogen Bonding: The growing peptide chains, particularly those with repeating residues, can form strong intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. These structures render the peptide chains inaccessible for subsequent coupling and deprotection steps.
-
Steric Hindrance: The Arg(Boc)₂ residue is exceptionally bulky due to the two tert-butyloxycarbonyl (Boc) protecting groups on the side chain guanidinium group. This steric bulk can physically hinder the approach of the next activated amino acid, leading to incomplete coupling reactions.
-
Resin Loading: High-loading resins increase the proximity of peptide chains on the solid support, which promotes intermolecular interactions and aggregation.
-
Sequence-Dependent Factors: The specific amino acid sequence plays a crucial role. Stretches of hydrophobic residues or those prone to forming stable secondary structures can exacerbate aggregation.
Q2: How does the Arg(Boc)₂ protecting group contribute to aggregation and side reactions?
A2: The Arg(Boc)₂ side chain, while effectively masking the guanidinium group's high basicity and nucleophilicity, presents its own set of challenges:
-
Increased Propensity for δ-Lactam Formation: Upon activation of the carboxylic acid, the Arg(Boc)₂ residue is highly prone to intramolecular cyclization, forming a stable six-membered δ-lactam.[1] This side reaction consumes the activated amino acid, preventing it from coupling to the growing peptide chain and resulting in deletion sequences (des-Arg peptides).[1] Studies have shown that the di-Boc protecting group strategy can lead to more significant δ-lactam formation compared to other protecting groups like tosyl (Tos).[1]
-
Enhanced Steric Bulk: As mentioned, the two Boc groups add considerable size to the arginine side chain, contributing to steric hindrance during coupling.
-
Improved Solubility of the Monomer: On a positive note, the lipophilic nature of the Boc groups can enhance the solubility of the protected arginine monomer in the organic solvents commonly used in SPPS.[2]
Q3: What are the initial signs of on-resin aggregation during my synthesis?
A3: Early detection of aggregation is key to salvaging a synthesis. Common indicators include:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines. Similarly, the removal of the N-terminal Boc group may be sluggish.
-
Physical Clumping: The resin may become sticky and clump together, making it difficult to mix and wash effectively.
-
Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during the synthesis.
Troubleshooting Guide
This guide provides strategies to mitigate aggregation when working with peptides containing multiple Arg(Boc)₂ residues.
Issue 1: Incomplete Coupling of Arg(Boc)₂ or Subsequent Residues
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product upon analysis by mass spectrometry.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Double Coupling | After the initial coupling of Arg(Boc)₂, perform a second coupling with a fresh solution of the activated amino acid. | Helps to drive the reaction to completion, especially when steric hindrance is a factor. |
| Increase Coupling Time | Extend the standard coupling time from 1-2 hours to 2-4 hours. | Provides more time for the sterically hindered amino acids to react. |
| Use a More Potent Coupling Reagent | Switch from standard carbodiimide reagents like DIC to a uronium/phosphonium salt-based reagent such as HBTU, HATU, or PyBOP.[3] | These reagents are more reactive and can overcome the steric hindrance associated with Arg(Boc)₂. |
| In Situ Neutralization | Combine the neutralization and coupling steps. The activated Boc-amino acid and a hindered base (e.g., DIEA) are added directly to the TFA salt of the peptide-resin.[4] | Minimizes the time the reactive free amine is exposed, reducing the risk of peptide aggregation which is more prevalent in the neutral state.[4][5] |
Issue 2: On-Resin Aggregation and Poor Solvation
Symptoms:
-
Resin clumping and reduced swelling.
-
Difficulty in washing the resin.
-
Incomplete deprotection and coupling steps.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Use Chaotropic Salts | Add chaotropic salts like LiCl (0.4 M) or KSCN to the DMF used for washing and coupling steps.[6] | These salts disrupt the hydrogen bonding networks that lead to the formation of secondary structures and aggregation.[6] |
| Modify Solvent Composition | Use solvent mixtures with higher polarity, such as NMP or adding DMSO (up to 25%) to DMF.[7][8] | These solvents can improve the solvation of the growing peptide chains and disrupt aggregates.[7][8] |
| Lower Resin Loading | Utilize a resin with a lower substitution level (e.g., 0.2-0.5 mmol/g). | Increasing the distance between peptide chains on the resin reduces the likelihood of intermolecular aggregation.[7] |
| Backbone Protection | Incorporate backbone-protected amino acids, such as Hmb or Dmb-dipeptides, every 6-7 residues in the sequence.[7] | These modifications disrupt the formation of regular secondary structures that lead to aggregation.[7] |
Quantitative Data on Mitigation Strategies
While direct quantitative comparisons for Arg(Boc)₂ in Boc-SPPS are limited in the literature, the following table provides an illustrative comparison of coupling efficiencies for sterically hindered amino acids and the impact of different strategies on peptide purity and yield.
| Strategy | Parameter | Arg(Boc)₂ (Illustrative) | Standard Amino Acid | Reference |
| Standard Coupling (DIC/HOBt) | Coupling Efficiency | 85-95% | >99% | [9] |
| Double Coupling | Final Purity | Increased | Not always necessary | [10] |
| HATU/DIPEA Coupling | Coupling Yield | >95% | >99% | [11] |
| In Situ Neutralization | Overall Yield (Difficult Sequence) | Significantly Improved | Improved | [5][12] |
Note: The values for Arg(Boc)₂ are illustrative and can be highly sequence-dependent.
Experimental Protocols
Protocol 1: Optimized Coupling of Boc-Arg(Boc)₂-OH using HATU
This protocol is designed to maximize coupling efficiency and minimize δ-lactam formation.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Arg(Boc)₂-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
DIEA (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the deprotected peptide-resin in anhydrous DMF for 30 minutes.
-
In a separate reaction vessel, dissolve Boc-Arg(Boc)₂-OH in a minimal amount of anhydrous DMF.
-
Add the Boc-Arg(Boc)₂-OH solution to the swollen resin.
-
In a separate vial, dissolve HATU in anhydrous DMF.
-
Add the HATU solution to the resin mixture, immediately followed by the addition of DIEA.[13]
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.
Protocol 2: In Situ Neutralization for a Coupling Cycle
This protocol combines the neutralization and coupling steps to reduce aggregation.
Materials:
-
TFA-treated peptide-resin
-
Boc-amino acid (4 equivalents)
-
HBTU (3.9 equivalents)
-
DIEA (8 equivalents)
-
DMF
Procedure:
-
Following TFA deprotection and a brief DCM wash, add the DMF solvent to the resin.
-
In a separate vessel, dissolve the Boc-amino acid and HBTU in DMF.
-
Add the activated amino acid solution to the resin, followed immediately by the addition of DIEA.
-
Allow the coupling reaction to proceed for 10-60 minutes.
-
Wash the resin with DMF to remove excess reagents and byproducts.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the Boc and Arg(Boc)₂ protecting groups. For peptides with multiple Arg residues, extended cleavage times may be necessary.[14]
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent R: TFA/thioanisole/EDT/anisole 90:5:3:2)[15] or HF apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Concepts
Caption: A decision-making workflow for troubleshooting aggregation during Boc-SPPS.
Caption: Competing reaction pathways for activated Boc-Arg(Boc)₂-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 15. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
Purity issues with Fmoc-Arg(Boc)2-OH and how to resolve them
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing purity issues associated with Fmoc-Arg(Boc)2-OH. Below you will find troubleshooting guides and frequently asked questions to navigate challenges encountered during its use in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Purity issues with Fmoc-Arg(Boc)2-OH can arise from its synthesis, storage, or handling, leading to compromised peptide synthesis outcomes. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Presence of extra peaks in HPLC chromatogram | - Degradation of Fmoc-Arg(Boc)2-OH. - Presence of Fmoc-Arg(Boc)-OH (mono-Boc impurity). - Formation of δ-lactam.[1][2] - Contamination with β-alanine derivatives. | - For Degradation: Use fresh Fmoc-Arg(Boc)2-OH and prepare solutions immediately before use. Store the solid compound at ≤-15°C in a dry, dark place.[3] - For Impurities: Purify the Fmoc-Arg(Boc)2-OH raw material using the recrystallization protocol provided below. - For δ-lactam: Use in-situ activation during peptide coupling and avoid prolonged pre-activation times.[1] |
| Low coupling efficiency | - High propensity for δ-lactam formation upon activation.[1][2] - Steric hindrance due to the bulky Boc protecting groups.[4] | - Optimize activation time and temperature; shorter activation times are generally preferred. - Use highly efficient coupling reagents such as HBTU or HATU. - Consider microwave-assisted SPPS to improve coupling efficiency. |
| Batch-to-batch variability | - Inconsistent purity of the starting material. | - Perform a purity check of each new batch of Fmoc-Arg(Boc)2-OH by HPLC before use. - If purity is below the required specification (typically ≥98%), purify the material. |
| Appearance of a white to off-white powder that is clumpy or discolored | - Absorption of moisture. - Degradation due to improper storage. | - Store in a tightly sealed container in a desiccator at low temperature (≤-15°C).[3] - Before use, allow the container to warm to room temperature before opening to prevent condensation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Fmoc-Arg(Boc)2-OH?
A1: Common impurities include:
-
Fmoc-Arg(Boc)-OH: The mono-protected derivative resulting from the loss of one Boc group.[2]
-
δ-Lactam: An inactive cyclic byproduct formed during activation.[1][2]
-
Degradation products: Arising from instability, especially in solution.[1][2]
-
Related impurities: Such as Fmoc-dipeptides or β-alanine derivatives originating from the synthesis of the Fmoc-amino acid.[5]
-
Unprotected Arginine: H-Arg(Boc)2-OH, resulting from the loss of the Fmoc group.[5]
Q2: How stable is Fmoc-Arg(Boc)2-OH in solution?
A2: Fmoc-Arg(Boc)2-OH exhibits some degradation over time when in solution, particularly in solvents like DMF and NBP.[1][2] For optimal results, it is recommended to prepare solutions fresh before each use. If solutions must be stored, they should be kept for no longer than a week at room temperature, though some degradation may still occur.[2][6]
Q3: Can I purify Fmoc-Arg(Boc)2-OH myself?
A3: Yes, purification can be performed using recrystallization to improve the purity of the material. A general protocol is provided in the "Experimental Protocols" section below.
Q4: What is the recommended method for analyzing the purity of Fmoc-Arg(Boc)2-OH?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-Arg(Boc)2-OH. A detailed analytical protocol is available in the "Experimental Protocols" section.
Q5: How does the purity of Fmoc-Arg(Boc)2-OH impact my peptide synthesis?
A5: The purity of Fmoc-Arg(Boc)2-OH is critical for successful peptide synthesis. Impurities can lead to truncated or modified peptide sequences, difficult purification of the final peptide, and lower overall yields.
Data Summary
Stability of Fmoc-Arg(Boc)2-OH in Solution
| Solvent | Temperature | Observation | Reference |
| DMF | Room Temperature | Slow degradation over time. Can be kept for up to one week. | [2][6] |
| NBP | Room Temperature | Slow degradation over time, slightly higher than in DMF for longer periods. | [2] |
| DMF with OxymaPure | 45°C | Faster degradation compared to room temperature. | [2][7] |
| NBP with OxymaPure | 45°C | Faster degradation compared to room temperature, and slightly higher than in DMF at the same temperature. | [2] |
Purity Specifications of Commercial Fmoc-Arg(Boc)2-OH
| Analysis Method | Purity Specification | Reference |
| HPLC | ≥91.0% to ≥98.0% | [3] |
| Acidimetric Titration | ≥90.0% | |
| TLC | ≥95% |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol outlines a standard method for determining the purity of Fmoc-Arg(Boc)2-OH.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
30-95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of Fmoc-Arg(Boc)2-OH in DMF to a concentration of 1 mg/mL.
Protocol 2: Purification of Fmoc-Arg(Boc)2-OH by Recrystallization
This protocol is adapted from a general procedure for purifying Fmoc-amino acids and can be used to improve the purity of Fmoc-Arg(Boc)2-OH.[8]
-
Dissolution: In a flask, suspend 10 g of Fmoc-Arg(Boc)2-OH in 60 mL of a suitable solvent mixture (e.g., toluene or an ethyl acetate/hexane mixture).
-
Heating: Gently heat the suspension to 50°C with stirring until the solid is completely dissolved.
-
Cooling: Slowly cool the solution to room temperature (e.g., 30°C) and continue stirring for 2 hours to allow for crystal formation.
-
Filtration: Filter the resulting crystals and wash the solid with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C.
Visualizations
Caption: Workflow for the purification and purity analysis of Fmoc-Arg(Boc)2-OH.
Caption: Decision tree for troubleshooting Fmoc-Arg(Boc)2-OH purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajpamc.com [ajpamc.com]
Technical Support Center: Overcoming Steric Hindrance in Boc-Protected Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance from Boc (tert-butyloxycarbonyl) protecting groups during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of Boc-protected peptide synthesis and why is it a concern?
A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In solid-phase peptide synthesis (SPPS), the bulky tert-butyloxycarbonyl (Boc) group on the N-terminus of an amino acid can physically obstruct the approach of the activated carboxyl group of the incoming amino acid. This is particularly problematic when coupling sterically demanding amino acids, such as those with bulky side chains (e.g., Val, Ile) or N-methylated residues.[1] This hindrance can lead to slow or incomplete coupling reactions, resulting in low peptide yields and the formation of deletion sequences.[1][2]
Q2: What are the initial indicators of a difficult or incomplete coupling reaction due to steric hindrance?
A2: Several signs can point to a sterically hindered coupling reaction. A common qualitative method is the Kaiser or ninhydrin test, which detects the presence of unreacted free amines on the resin.[2] A positive result (blue or purple beads) after the coupling step indicates that the reaction is incomplete.[3] Other indicators include a significantly lower than expected final yield of the purified peptide and the detection of deletion sequences by mass spectrometry analysis of the crude product.[1][3][4]
Q3: How does the choice of coupling reagent impact the efficiency of sterically hindered reactions?
A3: The choice of coupling reagent is critical for overcoming steric hindrance. Standard carbodiimide reagents like DIC/HOBt may be inefficient for challenging couplings.[1] More potent uronium/aminium-based reagents (e.g., HATU, HBTU) or phosphonium-based reagents (e.g., PyAOP, PyBOP) are often more effective.[1][3] These reagents rapidly form activated species that can overcome the steric barrier more efficiently.[1] PyAOP is noted as being particularly potent for extremely difficult couplings.[3]
Q4: Can adjusting reaction conditions like time and temperature improve coupling efficiency?
A4: Yes, extending the coupling reaction time (e.g., to 4-24 hours) can allow slower, sterically hindered reactions to proceed to completion.[1][2] Carefully increasing the reaction temperature (e.g., to 40-50°C) can also help overcome the activation energy barrier.[1][3] However, elevated temperatures should be used with caution as they can increase the risk of side reactions, such as racemization.[3]
Q5: Are there alternative strategies beyond changing coupling reagents and reaction conditions to mitigate steric hindrance?
A5: Yes, several other strategies can be employed. "Double coupling," where the coupling step is repeated with fresh reagents, is a common approach to drive the reaction to completion.[1][2][4] Increasing the concentration of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents) can also improve yields.[2][4] Additionally, the choice of side-chain protecting groups on adjacent amino acids can influence steric hindrance; using smaller protecting groups on neighboring residues can reduce the overall steric bulk.[2] For particularly challenging sequences, using a resin with a lower substitution level (0.3-0.5 mmol/g) can be beneficial.[2]
Troubleshooting Guides
Problem: Low or Incomplete Coupling of a Boc-Protected Amino Acid
Initial Assessment:
-
Confirm Reagent Quality: Ensure all reagents, especially the coupling agents and the Boc-amino acid, are fresh and have been stored correctly to prevent degradation.[2]
-
Verify Resin Loading: Inconsistent resin loading can lead to inaccurate reagent stoichiometry. Confirm the substitution level of your resin.[2]
-
Monitor the Coupling Reaction: Use a qualitative test, such as the Kaiser or ninhydrin test, to monitor for the presence of free amines on the resin. A positive test indicates incomplete coupling.[2]
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low coupling yield.
Data Presentation
Table 1: Relative Effectiveness of Common Coupling Reagents for Difficult Couplings
| Reagent Type | Examples | Relative Effectiveness | Notes |
| Uronium/Aminium | HBTU, TBTU, HATU | High to Very High | HATU is particularly effective for highly hindered residues.[3] |
| Carbodiimide | DIC/HOBt | Moderate | A standard, cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.[3] |
| Phosphonium | PyBOP, PyAOP | Very High | PyAOP is considered one of the most potent reagents for extremely difficult couplings.[3] |
Note: Efficiency and yields are highly sequence-dependent.[3]
Experimental Protocols
Protocol 1: Standard Boc-Deprotection in SPPS
This protocol outlines the standard procedure for removing the Boc protecting group from the N-terminus of a peptide chain attached to a solid support.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Initial TFA Treatment: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[2][5]
-
Main TFA Treatment: Filter and repeat the 50% TFA/DCM treatment for an additional 20-25 minutes.[2][5]
-
Washing: Wash the resin thoroughly with DCM (3 times) and isopropanol (IPA) (2 times).[2]
Caption: Standard workflow for Boc-deprotection in SPPS.
Protocol 2: Coupling of a Sterically Hindered Boc-Amino Acid using HATU
This protocol describes a robust method for coupling sterically hindered amino acids using HATU as the activating agent.
-
Resin Preparation: Ensure the peptide-resin has been properly deprotected (see Protocol 1) and washed.
-
Activation Mixture: In a separate vessel, dissolve the Boc-amino acid (3-5 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add 3-5 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[3]
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction and Monitoring: Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction completion using a qualitative method like the Kaiser test.[3]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Caption: Workflow for coupling sterically hindered amino acids with HATU.
References
Technical Support Center: Fmoc-Arg(Boc)2-OH Stability and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fmoc-Arg(Boc)2-OH in solution during peptide synthesis. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is Fmoc-Arg(Boc)2-OH in common solid-phase peptide synthesis (SPPS) solvents?
A1: Fmoc-Arg(Boc)2-OH exhibits limited stability in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), showing some degradation over time.[1][2] In contrast, Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH are reported to be completely stable in these solvents over time.[1] Solutions of Fmoc-Arg(Boc)2-OH can generally be used for up to one week, making them compatible with automated peptide synthesizers where solutions are prepared at the time of coupling.[2] For longer durations, degradation is slightly more pronounced in NMP than in DMF.[2]
Q2: What is the primary degradation product of Fmoc-Arg(Boc)2-OH in solution?
A2: The main degradation product observed is the mono-Boc protected Fmoc-Arg(Boc)-OH.[2] This impurity may already be present in commercially available samples of Fmoc-Arg(Boc)2-OH.[2]
Q3: What is the most significant side reaction associated with the activation of Fmoc-Arg(Boc)2-OH?
A3: The most critical side reaction is the intramolecular cyclization to form an inactive δ-lactam.[1] This reaction can terminate the peptide chain and significantly reduce the overall yield. Studies have shown that Fmoc-Arg(Boc)2-OH has a higher tendency for δ-lactam formation compared to other protected arginine derivatives like Fmoc-Arg(Pbf)-OH.[1]
Q4: How does temperature affect the stability of Fmoc-Arg(Boc)2-OH solutions?
A4: Increased temperature accelerates the degradation of Fmoc-Arg(Boc)2-OH. At 45°C in the presence of an activating agent like OxymaPure, the degradation is slightly faster than at room temperature.[2] However, even at this elevated temperature, it is considered compatible with standard coupling times of up to 4 hours.[2]
Q5: Are there strategies to minimize δ-lactam formation when using Fmoc-Arg(Boc)2-OH?
A5: Yes. Minimizing the pre-activation time before adding the activated amino acid to the resin is crucial. Using coupling reagents that do not require an auxiliary base catalyst can also help suppress this intramolecular cyclization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of Fmoc-Arg(Boc)2-OH in peptide synthesis.
Problem 1: Low Coupling Efficiency or Incomplete Reactions
Possible Causes:
-
Degradation of Fmoc-Arg(Boc)2-OH: The stock solution may have been stored for too long or at an inappropriate temperature, leading to a lower concentration of the active amino acid.
-
δ-Lactam Formation: A significant portion of the activated amino acid may have converted to the inactive δ-lactam, rendering it unable to couple to the growing peptide chain.[2]
-
Steric Hindrance: The bulky di-Boc protecting group on the guanidino side chain can cause steric hindrance, especially when coupling to a hindered N-terminus.
-
Aggregation: The peptide sequence being synthesized may be prone to aggregation, preventing efficient coupling.
Solutions:
-
Use Freshly Prepared Solutions: Prepare solutions of Fmoc-Arg(Boc)2-OH immediately before use, especially for automated synthesizers.
-
Optimize Coupling Conditions:
-
Use a more potent coupling reagent such as HATU or HBTU.
-
Increase the excess of the amino acid and coupling reagents.
-
Extend the coupling time, but monitor for potential side reactions.
-
-
Address Aggregation:
-
Switch to a different solvent, such as NMP, or use a solvent mixture (e.g., DMF/DMSO).
-
Perform the coupling at an elevated temperature to disrupt secondary structures.
-
Incorporate backbone-protecting groups like Hmb or Dmb in the peptide sequence.
-
Problem 2: Appearance of Unexpected Peaks in HPLC Analysis of the Crude Peptide
Possible Causes:
-
Peptide Truncation: This can be caused by the formation of the inactive δ-lactam from Fmoc-Arg(Boc)2-OH, which caps the peptide chain.[1]
-
Presence of mono-Boc Protected Arginine: If the Fmoc-Arg(Boc)2-OH starting material or solution has degraded, the resulting Fmoc-Arg(Boc)-OH may be incorporated into the peptide, leading to a product with a different mass.
-
Incomplete Deprotection: Residual Boc groups on the arginine side chain after final cleavage can result in heterogeneous products.
Solutions:
-
Confirm Identity of Impurities: Use mass spectrometry (MS) to identify the mass of the unexpected peaks and correlate them with potential side products.
-
Optimize Cleavage Conditions: If incomplete deprotection is suspected, increase the cleavage time or use a stronger cleavage cocktail, ensuring compatibility with other residues in the peptide.
-
Improve Coupling Protocol: To minimize truncation due to lactam formation, refer to the solutions for "Low Coupling Efficiency."
Data Presentation
Table 1: Stability of Fmoc-Arg(Boc)2-OH in Solution at Room Temperature
| Solvent | Purity after 1 day | Purity after 7 days | Purity after 15 days |
| DMF | >98% | ~95% | ~92% |
| NMP | >98% | ~94% | ~90% |
Data is estimated based on graphical representations in the cited literature.[2]
Table 2: Stability of Fmoc-Arg(Boc)2-OH with OxymaPure at 45°C
| Solvent | Purity after 1 hour | Purity after 4 hours | Purity after 24 hours |
| DMF | >99% | ~98% | ~90% |
| NMP | >99% | ~97% | ~88% |
Data is estimated based on graphical representations in the cited literature.[2]
Table 3: δ-Lactam Formation During Activation of Different Fmoc-Arg Derivatives
| Fmoc-Arg Derivative | δ-Lactam Formation after 120 min (in DMF at 45°C) | Resulting Coupling Efficiency |
| Fmoc-Arg(Boc)2-OH | ~60% | 28% |
| Fmoc-Arg(Pbf)-OH | ~12% | >99% |
| Fmoc-Arg(NO2)-OH | <5% | >99% |
Data sourced from the cited literature.[2]
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of Fmoc-Arg(Boc)2-OH
Objective: To quantify the stability of Fmoc-Arg(Boc)2-OH in a given solvent over time.
Materials:
-
Fmoc-Arg(Boc)2-OH
-
HPLC-grade solvent (e.g., DMF or NMP)
-
HPLC vials with caps
-
Reverse-phase HPLC system with a UV detector
-
Analytical C18 column
Procedure:
-
Solution Preparation: Prepare a 0.2 M solution of Fmoc-Arg(Boc)2-OH in the chosen solvent in a sealed HPLC vial.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system.
-
Incubation: Store the sealed vial at the desired temperature (e.g., room temperature or 45°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1h, 4h, 24h, 7 days), inject an aliquot of the solution into the HPLC system.
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate Fmoc-Arg(Boc)2-OH from its degradation products (e.g., 30-95% B over 15 minutes).
-
Detection: Monitor at a wavelength where the Fmoc group absorbs (e.g., 265 nm or 301 nm).
-
-
Data Analysis: Integrate the peak areas of the parent compound and any degradation products at each time point. Calculate the percentage purity of Fmoc-Arg(Boc)2-OH at each time point relative to the total peak area.
Visualizations
Caption: Experimental workflow for assessing the stability of Fmoc-Arg(Boc)2-OH in solution.
Caption: Troubleshooting decision tree for issues with Fmoc-Arg(Boc)2-OH.
References
How to monitor the completion of Fmoc-Arg(Boc)2-OH coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the completion of Fmoc-Arg(Boc)2-OH coupling during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is monitoring the coupling of Fmoc-Arg(Boc)2-OH particularly important?
A1: Monitoring the coupling of Fmoc-Arg(Boc)2-OH is critical due to several factors that can lead to incomplete reactions. The two bulky tert-butyloxycarbonyl (Boc) protecting groups on the side-chain guanidino group create significant steric hindrance, which can slow down the coupling reaction. Additionally, this derivative has a known propensity for intramolecular cyclization to form an inactive δ-lactam, which terminates the peptide chain.[1] Careful monitoring ensures the desired peptide is synthesized with a high yield and purity.
Q2: What is the most common method for monitoring Fmoc-Arg(Boc)2-OH coupling?
A2: The most common method is the qualitative Kaiser test (ninhydrin test).[2][3] This colorimetric assay detects the presence of free primary amines on the resin.[4] A positive result (typically an intense blue color) indicates that the coupling is incomplete, as the N-terminal amine of the growing peptide chain has not reacted.[5][6] A negative result (yellow or colorless beads) suggests a complete reaction.[6]
Q3: Can the Kaiser test give misleading results for Fmoc-Arg(Boc)2-OH coupling?
A3: Yes, false positives can occur. The Fmoc protecting group can be somewhat labile under the heating conditions of the Kaiser test, especially in the presence of pyridine in the reagents.[4][5] This can lead to premature Fmoc removal and the appearance of a blue color, falsely indicating an incomplete coupling. It is crucial to follow the heating protocol strictly to minimize this effect.[7]
Q4: Are there alternative methods to the Kaiser test for monitoring this coupling?
A4: While the Kaiser test is the most prevalent, other qualitative tests like the bromophenol blue test can be used.[5][7] For quantitative analysis, a small sample of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) to determine the coupling efficiency.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for quantitative analysis by comparing the signals of the reactant and product peptides after cleavage.[9]
Q5: How does the choice of coupling reagents affect the success of Fmoc-Arg(Boc)2-OH coupling?
A5: The choice of coupling reagent is crucial. Potent activating agents are often required to overcome the steric hindrance of Fmoc-Arg(Boc)2-OH.[10] Reagents like PyBOP® or TBTU are commonly used, although longer reaction times may be necessary. The use of additives like HOBt or Oxyma can also improve coupling efficiency and suppress side reactions.[11]
Troubleshooting Guide
This guide addresses common issues encountered when monitoring the coupling of Fmoc-Arg(Boc)2-OH.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| ARG-CPL-001 | Positive Kaiser test after initial coupling (blue beads) | 1. Incomplete Coupling: Steric hindrance from the (Boc)2 protecting groups is slowing the reaction.[12] 2. δ-Lactam Formation: The activated amino acid has formed an inactive lactam.[1] 3. Poor Reagent Quality: Degradation of the Fmoc-Arg(Boc)2-OH or coupling reagents. | 1. Recouple: Perform a second coupling step using fresh reagents.[4] 2. Extend Reaction Time: Increase the coupling time to allow the reaction to proceed to completion. 3. Use a More Potent Activator: Switch to a stronger coupling reagent like HATU or HCTU.[1] 4. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately to reduce the chance of δ-lactam formation.[1] |
| ARG-CPL-002 | Ambiguous or weakly positive Kaiser test | 1. False Positive: Partial removal of the Fmoc group due to excessive heating during the test.[4] 2. Nearly Complete Coupling: A small amount of unreacted amine remains.[4] | 1. Repeat Kaiser Test: Ensure the heating time and temperature are not excessive.[7] 2. Consider a Capping Step: Acetylate any unreacted amines to prevent the formation of deletion sequences in subsequent steps. 3. Proceed with Caution: If the result is very faint, you may choose to proceed to the next deprotection and coupling step. |
| ARG-CPL-003 | Negative Kaiser test, but subsequent analysis shows low yield or deletion sequences | 1. Steric Inaccessibility: The N-terminal amine may be sterically hindered and inaccessible to the ninhydrin reagent, leading to a false negative.[4] 2. Aggregation: The peptide chain may be aggregating on the resin, preventing both coupling and detection. | 1. Perform a Recoupling Step: Even with a negative Kaiser test, a precautionary recoupling can be beneficial for difficult sequences.[4] 2. Change Solvent Conditions: Use solvents known to disrupt aggregation, such as a "magic mixture" (e.g., DMF/DCM/NMP).[13] |
| ARG-CPL-004 | Slow coupling reaction requiring multiple recouplings | 1. Suboptimal Coupling Reagents: The chosen activator may not be potent enough for this sterically hindered amino acid. 2. Sequence-Dependent Effects: The preceding amino acid residue may be bulky, further hindering the coupling.[12] | 1. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents. 2. Increase Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but be mindful of potential side reactions. 3. Consider Microwave-Assisted Synthesis: Microwave energy can often accelerate difficult coupling reactions.[2] |
Experimental Protocols
Kaiser Test (Qualitative Monitoring)
The Kaiser test is used to detect free primary amines on the resin.
Reagents:
-
Reagent A: 2.5 g of ninhydrin in 50 mL of ethanol.[5]
-
Reagent B: 25 g of phenol in 50 mL of ethanol, with 1 mL of 0.001 M KCN aqueous solution and 0.5 mL of pyridine added.[5]
-
Reagent C (Alternative to A & B): A solution of 80% phenol in ethanol, a solution of KCN in H2O/pyridine, and a solution of 6% ninhydrin in ethanol are often supplied in commercial kits.[6]
Procedure:
-
Collect a small sample of resin beads (approximately 5-10 mg) in a small test tube.[8]
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[6]
-
Add 2-3 drops of each Kaiser test reagent to the test tube.[4]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue: Positive result (incomplete coupling).[5]
-
Colorless/Yellow: Negative result (complete coupling).[6]
Visualizations
Troubleshooting Workflow for Fmoc-Arg(Boc)2-OH Coupling
Caption: Troubleshooting workflow for monitoring coupling completion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acids is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall yield. Arginine, with its highly basic guanidinium side chain, presents a particular challenge, necessitating robust protection to prevent unwanted side reactions. This guide provides an objective, data-driven comparison of two widely used protected arginine derivatives: Fmoc-Arg(Boc)2-OH and Fmoc-Arg(Pbf)-OH.
The core difference between these two reagents lies in the side-chain protecting groups for the guanidinium moiety of arginine: the di-Boc (tert-butoxycarbonyl) protection in Fmoc-Arg(Boc)2-OH and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group in Fmoc-Arg(Pbf)-OH. This distinction dictates their performance in key aspects of SPPS, from coupling and deprotection to the propensity for side reactions.
Performance Comparison: A Data-Driven Analysis
The selection of the appropriate arginine derivative directly influences the outcome of the peptide synthesis. Key performance indicators include coupling efficiency, the incidence of side reactions, and the conditions required for final deprotection.
Coupling Efficiency and Steric Hindrance
Both Fmoc-Arg(Boc)2-OH and Fmoc-Arg(Pbf)-OH generally exhibit good coupling efficiency.[1] However, the bulky Pbf group can sometimes introduce steric hindrance, particularly in sterically demanding peptide sequences or when coupling to a hindered N-terminus.[1][2] To overcome this, microwave-assisted SPPS has been shown to enhance the incorporation of Fmoc-Arg(Pbf)-OH, leading to shorter reaction times and improved yields, especially in arginine-rich peptides.[1][2] While both are effective, the choice may depend on the specific peptide sequence and synthesis conditions.
Side Reactions: A Critical Point of Differentiation
A major challenge in the incorporation of arginine is the potential for side reactions, most notably δ-lactam formation and tryptophan alkylation.
δ-Lactam Formation: This intramolecular cyclization of the activated arginine derivative forms an inactive δ-lactam, which terminates the peptide chain and reduces the overall yield.[1] Studies have shown that Fmoc-Arg(Boc)2-OH has a significantly higher propensity for δ-lactam formation compared to Fmoc-Arg(Pbf)-OH.[1] This is a crucial consideration, as high levels of lactam formation can lead to complex purification challenges and lower yields of the target peptide.[3]
Tryptophan Alkylation: During the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection, the cleaved Pbf group can generate cationic species that may alkylate sensitive residues like tryptophan.[1] However, the Pbf group is considered less prone to this side reaction than other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[1] In contrast, the deprotection of the Boc groups from Fmoc-Arg(Boc)2-OH does not generate by-products that cause sulfonation of tryptophan or tyrosine residues, which can be an advantage when synthesizing peptides containing these amino acids.[4]
Deprotection Conditions and Compatibility
The conditions required for the removal of the side-chain protecting groups represent a fundamental difference between the two derivatives. The Boc groups on the side chain of Fmoc-Arg(Boc)2-OH are removed under strong acidic conditions, typically with anhydrous hydrogen fluoride (HF).[1] This harsh treatment can be detrimental to sensitive peptides and requires specialized, hazardous equipment.[1] Conversely, the Pbf group of Fmoc-Arg(Pbf)-OH is cleaved under moderately acidic conditions with TFA, which is generally compatible with a wider range of peptide sequences and functionalities.[1][2]
Quantitative Data Summary
The following tables provide a summary of the available quantitative data comparing the performance of Fmoc-Arg(Boc)2-OH and Fmoc-Arg(Pbf)-OH.
| Parameter | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH | Reference |
| δ-Lactam Formation (after 30 min in DMF) | High propensity | 12% | |
| Solution Stability (in DMF and NBP) | Shows some degradation over time | Completely stable | [5] |
| Side-Chain Deprotection Conditions | Strong acid (e.g., HF) | Moderate acid (TFA) | [1] |
| Arginine Derivative | Crude Peptide Yield (%) with Trp-containing peptide | Reference |
| Fmoc-Arg(Pbf)-OH | 69 | [6] |
| Fmoc-Arg(Pmc)-OH | 46 | [6] |
Experimental Protocols
To facilitate a direct comparison of these two arginine derivatives, the following experimental protocols are provided.
Protocol 1: Comparative Coupling Efficiency and δ-Lactam Formation
This protocol allows for the direct comparison of the coupling efficiency and the extent of δ-lactam formation for Fmoc-Arg(Boc)2-OH and Fmoc-Arg(Pbf)-OH.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH
-
Fmoc-Arg(Boc)2-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF) or N-butylpyrrolidone (NBP)
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
Synthesis of H-Gly-Phe-Leu-Resin: Synthesize the tripeptide H-Gly-Phe-Leu- on the resin using standard Fmoc-SPPS protocols.
-
Arginine Coupling:
-
Divide the resin into two equal portions.
-
Reaction 1: To one portion, add a pre-activated solution of Fmoc-Arg(Boc)2-OH (1.5 equiv.), DIC (1.5 equiv.), and OxymaPure (1.5 equiv.) in DMF or NBP at 45°C.
-
Reaction 2: To the second portion, add a pre-activated solution of Fmoc-Arg(Pbf)-OH (1.5 equiv.), DIC (1.5 equiv.), and OxymaPure (1.5 equiv.) in DMF or NBP at 45°C.
-
-
Monitoring δ-Lactam Formation: At time points of 0, 30, 60, and 120 minutes, take an aliquot of the supernatant from each reaction, dilute with acetonitrile, and analyze by HPLC to quantify the amount of the respective protected arginine derivative and its corresponding δ-lactam.[5]
-
Completion of Synthesis: After 120 minutes of coupling, wash the resins thoroughly with DMF.
-
Fmoc Deprotection: Treat the resins with 20% piperidine in DMF to remove the Fmoc group from the arginine residue.
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail for 1 hour at room temperature.[5]
-
Analysis: Precipitate the crude peptides in cold diethyl ether, dissolve them in a suitable solvent, and analyze the purity and yield by HPLC and mass spectrometry.
Protocol 2: Standard SPPS Cycle for Arginine Incorporation
This protocol outlines the general steps for incorporating either Fmoc-Arg(Boc)2-OH or Fmoc-Arg(Pbf)-OH into a growing peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Arg(Boc)2-OH or Fmoc-Arg(Pbf)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
DMF
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the chosen Fmoc-Arg derivative, coupling reagent, and base in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Proceed to the deprotection of the newly added arginine to continue the peptide chain elongation.
Visualizing the Workflow and Chemical Logic
To provide a clearer understanding of the processes involved, the following diagrams illustrate the SPPS workflow and the key chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Arginine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those containing the highly basic and nucleophilic arginine (Arg) residue, is a cornerstone of biomedical research and drug development. In Fmoc-based solid-phase peptide synthesis (SPPS), the choice of protecting group for the guanidinium side chain of arginine is a critical decision that profoundly impacts the overall success of the synthesis, influencing peptide yield, purity, and the occurrence of side reactions. This guide provides an objective comparison of commonly used arginine protecting groups, supported by experimental data and detailed protocols, to facilitate an informed selection for your specific research needs.
The ideal arginine protecting group should exhibit high stability during the repetitive basic conditions of Fmoc-deprotection while being readily and cleanly removable during the final acidic cleavage from the solid support. The most prevalent protecting groups employed in Fmoc chemistry are sulfonyl-based derivatives, each offering a unique balance of lability and stability.
Performance Comparison of Arginine Protecting Groups
The selection of an appropriate arginine protecting group is a trade-off between its acid lability, which dictates the ease of removal, and its ability to prevent side reactions. The most common side reactions associated with arginine incorporation and cleavage are δ-lactam formation during coupling and tryptophan alkylation during final cleavage.
Key Protecting Groups at a Glance:
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The most widely used protecting group for arginine in Fmoc-SPPS. It offers a good balance of stability and high acid lability, allowing for relatively mild cleavage conditions.
-
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): A predecessor to Pbf, Pmc is more acid-stable and requires longer cleavage times or harsher conditions for complete removal.
-
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): An older protecting group that is significantly more stable to acid than Pbf and Pmc, necessitating very strong acid cocktails for cleavage. Its use in modern Fmoc-SPPS has largely been superseded.
-
Tos (Tosyl or p-toluenesulfonyl): A very stable protecting group, typically requiring harsh cleavage conditions such as hydrogen fluoride (HF), making it less compatible with standard Fmoc-SPPS protocols but still relevant in Boc chemistry.[1]
-
NO2 (Nitro): This electron-withdrawing group offers robust protection and has been shown to be highly effective at preventing δ-lactam formation.[2] Historically, its removal required harsh conditions, but newer methods using reagents like tin(II) chloride have been developed.[3]
Data Presentation
The following tables summarize quantitative data comparing the performance of various arginine protecting groups in key aspects of peptide synthesis.
Table 1: Cleavage Efficiency and Conditions
| Protecting Group | Relative Acid Lability | Typical Cleavage Time | Recommended Cleavage Cocktail | Key Advantages & Disadvantages |
| Pbf | High | 1.5 - 3 hours | TFA / TIS / H₂O (95:2.5:2.5) | Advantages: High acid lability allows for milder and shorter cleavage times, reducing side reactions.[1] Less prone to tryptophan alkylation compared to Pmc. Disadvantages: The bulky group can sometimes cause steric hindrance during coupling.[4] |
| Pmc | Moderate | 2 - 6 hours | TFA / Scavengers (e.g., Reagent K) | Advantages: More acid-stable than Pbf. Disadvantages: Requires longer cleavage times, which can increase side reactions.[5] Can cause significant alkylation of tryptophan residues.[6] |
| Mtr | Low | Up to 24 hours with TFA | TFA / Thioanisole or TMSBr in TFA | Advantages: High stability. Disadvantages: Requires harsh cleavage conditions that can degrade sensitive peptides.[2] |
| Tos | Very Low | Requires strong acid (e.g., HF) | Anhydrous HF / Scavengers | Advantages: Provides robust protection.[1] Disadvantages: Harsh cleavage conditions can degrade sensitive peptides. Released tosyl groups can modify tryptophan residues.[1] |
| NO2 | Very Low (Acid), Labile to Reduction | Varies with reduction method | SnCl₂ in mild acid conditions | Advantages: Very stable, preventing side reactions like δ-lactam formation.[3] Disadvantages: Removal requires specific, orthogonal conditions. |
Table 2: Comparison of Side Reactions
| Protecting Group | Tryptophan Alkylation | δ-Lactam Formation | Crude Peptide Yield (Trp-containing peptide) | Reference |
| Pbf | Lower than Pmc | Susceptible (12% after 30 min in one study) | 69% | [1][7] |
| Pmc | High | Noted as a side reaction | 46% | [1][8] |
| (Boc)₂ | Low | High (60% after 30 min in one study) | Not Reported | [7] |
| NO₂ | Low | Very Low (3% after 30 min in one study) | Not Reported | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are key experimental protocols relevant to the comparison of arginine protecting groups.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines a general procedure for the manual synthesis of a peptide on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the arginine protecting group and the presence of other sensitive residues. A standard cocktail for Pbf cleavage is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional agitation for the recommended time (see Table 1).
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the TFA solution).
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: δ-Lactam Formation Assay
This protocol can be used to quantify the extent of δ-lactam formation during the coupling of a protected arginine.[7]
-
Reaction Setup: Activate the Fmoc-Arg(X)-OH derivative (e.g., with DIC and OxymaPure) in a suitable solvent (e.g., DMF).
-
Time-course Analysis: At specific time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching and Dilution: Quench the reaction in the aliquot and dilute it with an appropriate solvent (e.g., acetonitrile).
-
HPLC Analysis: Analyze the diluted sample by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the unreacted Fmoc-Arg(X)-OH, the activated species, and the formed δ-lactam. The relative peak areas will indicate the percentage of δ-lactam formation at each time point.
Mandatory Visualization
Caption: Decision workflow for selecting an arginine protecting group.
Conclusion
The selection of an appropriate arginine protecting group is a critical parameter in the successful synthesis of peptides. For most standard applications in Fmoc-SPPS, Fmoc-Arg(Pbf)-OH has emerged as the gold standard, offering an excellent compromise between stability during synthesis and lability for efficient cleavage.[6] Its use generally leads to higher crude peptide purity and yields, particularly for peptides containing tryptophan, when compared to the older Pmc protecting group.
For sequences prone to δ-lactam formation, Fmoc-Arg(NO2)-OH presents a compelling alternative, although it necessitates an orthogonal deprotection step. The more robust protecting groups like Mtr and Tos are generally reserved for specific strategies that require their high stability and are often less compatible with sensitive peptide sequences due to the harsh cleavage conditions they demand.
Ultimately, the optimal choice of arginine protecting group will depend on the specific peptide sequence, the presence of sensitive residues, and the overall synthetic strategy. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to maximize the success of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Arg(Boc)2-OH: A Superior Choice for Arginine Incorporation in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical determinant of the final peptide's purity and yield. For the incorporation of arginine, a frequently occurring amino acid in biologically active peptides, researchers are presented with several choices of side-chain protecting groups. Among these, Fmoc-Arg(Boc)2-OH has emerged as a superior option in many applications, offering distinct advantages over other commonly used derivatives such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Mtr)-OH. This guide provides an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis strategies.
The primary advantage of utilizing Fmoc-Arg(Boc)2-OH lies in the nature of its side-chain deprotection byproducts. Unlike sulfonyl-based protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), the tert-butoxycarbonyl (Boc) groups on the guanidino side chain of arginine do not generate byproducts that can lead to the sulfonation of sensitive amino acid residues like tryptophan (Trp) and tyrosine (Tyr).[1] This key feature ensures a cleaner deprotection step and a final peptide with higher purity, minimizing the need for extensive purification.
However, the use of Fmoc-Arg(Boc)2-OH is not without its challenges. A significant consideration is its higher propensity for δ-lactam formation, an intramolecular cyclization that results in chain termination and a subsequent reduction in the overall yield.[2][3] Studies have shown that under certain activation conditions, Fmoc-Arg(Boc)2-OH can exhibit significantly higher rates of this undesirable side reaction compared to its counterparts.[4] Additionally, the steric bulk of the two Boc groups can sometimes hinder coupling efficiency, potentially necessitating longer reaction times or the use of more potent coupling reagents.[1][5]
Comparative Performance Data
To provide a clearer perspective, the following table summarizes the key performance indicators of Fmoc-Arg(Boc)2-OH in comparison to other commonly used arginine derivatives.
| Parameter | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |
| Propensity for δ-Lactam Formation | High (up to 60%)[4][6] | Moderate[4] | Low[4] |
| Coupling Efficiency | Can be low (e.g., 28%) due to lactam formation[4][6] | Generally high (>99%)[4] | High (>99%)[4] |
| Side Reactions upon Deprotection | None reported | Potential for sulfonation of Trp and Tyr[1] | Reduction to amino group, potential for side reactions |
| Stability in Solution (DMF/NBP) | Shows some degradation over time[2][4] | Completely stable[2][4] | Completely stable[4] |
Experimental Protocols
The successful incorporation of arginine derivatives in SPPS is highly dependent on the chosen experimental conditions. Below are detailed methodologies for key experiments.
Protocol 1: Standard Coupling of Fmoc-Arg(Boc)2-OH
This protocol outlines a standard procedure for the coupling of Fmoc-Arg(Boc)2-OH to a peptide-resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Boc)2-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH and HBTU in DMF.
-
Add DIEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[5] Longer reaction times may be necessary compared to other arginine derivatives.[1]
-
Wash the resin thoroughly with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Quantifying δ-Lactam Formation
This protocol, adapted from a comparative study, can be used to quantify the extent of δ-lactam formation during the activation of different Fmoc-Arg derivatives.[4]
Materials:
-
Fmoc-Arg(X)-OH (where X = (Boc)2, Pbf, or NO2)
-
DIC (Diisopropylcarbodiimide)
-
OxymaPure
-
H-Gly-Phe-Leu-Resin (or other suitable peptide-resin)
-
DMF or NBP (N-butylpyrrolidone)
-
Acetonitrile (ACN)
-
RP-HPLC system
Procedure:
-
Prepare an equimolar solution of Fmoc-Arg(X)-OH, DIC, and OxymaPure in DMF or NBP.
-
Add the solution to the tripeptidyl resin.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the supernatant.
-
Dilute the aliquot with ACN.
-
Analyze the sample by RP-HPLC to quantify the amount of the δ-lactam formed relative to the starting material and the activated ester.[4]
Workflow and Decision Making
The choice of an arginine derivative is a critical step in the planning of a peptide synthesis. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
The following diagram illustrates the general workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) incorporating an arginine derivative.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Arg(Boc)2-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is critical to achieving high purity and yield. This guide provides an objective comparison of Fmoc-Arg(Boc)2-OH with other commonly used arginine derivatives, supported by experimental data, to inform the selection process for synthesizing arginine-containing peptides. The focus is on the implications for subsequent HPLC analysis, a crucial step in peptide purification and characterization.
Performance Comparison of Arginine Derivatives in Fmoc-SPPS
The selection of a side-chain protecting group for arginine significantly impacts coupling efficiency, the propensity for side reactions, and the final purity of the synthetic peptide. While Fmoc-Arg(Boc)2-OH offers the theoretical advantage of a milder deprotection strategy compared to older derivatives, its practical application is hampered by significant side reactions.
The most critical side reaction associated with arginine incorporation is the formation of δ-lactam, an intramolecular cyclization that terminates the peptide chain and leads to truncated sequences.[1][2] Experimental evidence strongly indicates that the di-Boc protection of the guanidinium group in Fmoc-Arg(Boc)2-OH makes it particularly susceptible to this side reaction.[2][3][4]
In contrast, derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH exhibit a lower tendency for δ-lactam formation, resulting in higher coupling efficiencies and purer crude peptide products as confirmed by HPLC analysis.[3][4]
Table 1: Comparative Performance of Fmoc-Arginine Derivatives
| Arginine Derivative | Coupling Conditions | δ-Lactam Formation (%) | Coupling Efficiency (%) | Key Considerations |
| Fmoc-Arg(Boc)2-OH | DIC/OxymaPure in DMF at 45°C (120 min) | ~60%[3][4] | ~28%[3][4] | High propensity for δ-lactam formation, leading to low yield and purity.[2][3][4] |
| Fmoc-Arg(Pbf)-OH | DIC/OxymaPure in DMF at 45°C (120 min) | ~12% (at 30 min)[3][4] | >99%[3][4] | Currently the most widely used derivative due to a good balance of stability and ease of deprotection.[5][6] |
| Fmoc-Arg(NO2)-OH | DIC/OxymaPure in DMF at 45°C (30 min) | ~3%[3] | >99%[3] | Shows the least tendency for δ-lactam formation but requires specific deprotection methods.[3][4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Arg(Boc)2-OH
This protocol outlines the general steps for incorporating Fmoc-Arg(Boc)2-OH into a peptide sequence using manual Fmoc-SPPS.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[5]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.[7]
-
Wash the resin thoroughly with DMF (5-6 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equivalents), a coupling reagent (e.g., HBTU, 2-4 equivalents), and an additive (e.g., HOBt, 2-4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the (Boc)2 group, longer coupling times or a double coupling may be necessary.[8]
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
4. Washing:
-
Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[8]
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[9]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.[8]
HPLC Analysis of the Crude Peptide
1. Sample Preparation:
-
Dissolve the crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile (ACN) containing 0.1% TFA. If the peptide is in a high concentration of TFA (e.g., 5%), it should be diluted with water to a final TFA concentration of 0.1-0.5% to ensure proper binding to the HPLC column.[10]
2. HPLC System and Column:
-
Use a reverse-phase HPLC (RP-HPLC) system with a C18 column, which is standard for peptide analysis.[1][11]
3. Mobile Phases:
4. Gradient Elution:
-
Equilibrate the column with Mobile Phase A.
-
Inject the peptide sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the peptide and impurities. A typical gradient for analytical HPLC might be from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min. The gradient can be optimized for better separation.[12]
5. Detection:
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
6. Data Analysis:
-
Integrate the peak areas in the chromatogram to determine the purity of the crude peptide.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. agilent.com [agilent.com]
- 2. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Mass Spectrometry of Peptides Containing Di-Boc-Arginine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group for arginine's guanidinium side chain is a critical decision that impacts not only the efficiency of synthesis but also the downstream analysis, particularly by mass spectrometry. This guide provides a comparative analysis of the mass spectrometry characteristics of peptides containing N,N'-di-Boc-arginine (Arg(Boc)₂) and contrasts its performance with other common arginine protecting groups, supported by experimental considerations and data interpretation.
The tert-butoxycarbonyl (Boc) protecting group is known for its acid lability, a feature that simplifies deprotection steps in peptide synthesis. However, this same lability can present challenges during mass spectrometric analysis, where in-source decay and specific fragmentation patterns can complicate spectral interpretation. Understanding these phenomena is crucial for accurate characterization of synthetic peptides.
In-Source Decay: The Challenge of Boc Lability
A primary concern when analyzing Arg(Boc)₂-containing peptides by mass spectrometry, particularly with electrospray ionization (ESI), is the potential for in-source decay. This phenomenon involves the fragmentation of the protecting group from the peptide ion within the ion source of the mass spectrometer, prior to mass analysis. For Arg(Boc)₂, this typically manifests as the sequential loss of one or both Boc groups (each with a mass of 100.12 Da).
This can result in a complex spectrum containing not only the intact protected peptide ion but also ions corresponding to the loss of one Boc group ([M+H - 100]⁺) and both Boc groups ([M+H - 200]⁺). The extent of in-source decay is influenced by several factors, including the ionization source conditions (e.g., temperature, voltage) and the local chemical environment of the protected arginine residue within the peptide sequence.
In contrast, more robust protecting groups, such as the sulfonyl-based 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, are generally more stable under typical ESI-MS conditions and exhibit significantly less in-source decay.
Table 1: Comparison of In-Source Decay Potential for Common Arginine Protecting Groups
| Protecting Group | Chemical Class | In-Source Decay Potential (ESI-MS) | Common Neutral Losses |
| (Boc)₂ | Carbamate | High | 100 Da (Boc), 200 Da (2 x Boc) |
| Pbf | Sulfonyl | Low | 252 Da (Pbf) - typically requires higher energy |
| Pmc | Sulfonyl | Low to Moderate | 266 Da (Pmc) - generally more labile than Pbf |
| Mtr | Sulfonyl | Very Low | 210 Da (Mtr) - very stable |
| Tos | Sulfonyl | Very Low | 154 Da (Tos) - very stable |
| NO₂ | Nitro | Low | 46 Da (NO₂) |
Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for peptide sequencing and characterization. The fragmentation pattern of a peptide is influenced by its amino acid sequence and any modifications, including protecting groups.
For peptides containing Arg(Boc)₂, MS/MS analysis can yield a mixture of fragment ions derived from both the fully protected peptide and its in-source decay products. This can complicate the interpretation of the resulting spectrum. The fragmentation of the peptide backbone (producing b- and y-ions) will be observed, but additional peaks corresponding to the loss of the Boc groups from these fragment ions may also be present.
Conversely, peptides protected with more stable groups like Pbf tend to produce cleaner MS/MS spectra, with fragmentation primarily occurring along the peptide backbone. The high proton affinity of the arginine side chain, even when protected, often directs fragmentation, leading to a strong series of y-ions.
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Dissolution: Dissolve the protected peptide in a suitable solvent, such as a mixture of acetonitrile (ACN) and water, at a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase conditions (e.g., 95% water, 5% ACN, 0.1% formic acid) to a final concentration of 10-100 µg/mL.
-
Injection: Inject an appropriate volume (e.g., 1-5 µL) onto the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
Column: A C18 reversed-phase column is typically used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes is a common starting point.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for analytical columns).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Source Parameters: To minimize in-source decay of Arg(Boc)₂ peptides, it is advisable to use the mildest possible source conditions (e.g., lower source temperature and cone voltage). A systematic optimization of these parameters is recommended.
-
MS Scan Range: A range of m/z 300-2000 is typically sufficient to cover the expected mass of the protected peptide and its potential in-source decay products.
Visualization of Mass Spectrometry Workflow and Comparative Logic
Caption: Workflow for the mass spectrometry analysis and comparison of peptides with different arginine protecting groups.
Caption: Logical comparison of Arg(Boc)₂ and Arg(Pbf) for mass spectrometry analysis.
Conclusion
The use of Arg(Boc)₂ in peptide synthesis offers advantages in terms of its removal under mild acidic conditions. However, researchers must be aware of its lability in the gas phase during mass spectrometry analysis. The propensity for in-source decay, leading to the loss of one or both Boc groups, can complicate spectral interpretation. When analyzing Arg(Boc)₂-containing peptides, it is crucial to optimize mass spectrometer source conditions to minimize this phenomenon.
For applications where unambiguous mass determination and clean fragmentation spectra are paramount, the use of a more stable arginine protecting group, such as Pbf, is often preferred. While Pbf also requires acidic conditions for cleavage, its greater stability in the mass spectrometer generally leads to more straightforward data analysis. The choice of protecting group should therefore be a careful consideration of the overall synthetic strategy and the analytical requirements for the final peptide product.
Navigating Arginine Protection: A Comparative NMR Data Guide for Fmoc-Arg(Boc)2-OH Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acids is paramount to ensure the desired sequence and purity of the final peptide. Fmoc-Arg(Boc)2-OH is a commonly used building block, offering robust protection of the arginine side chain. However, a direct comparison of its nuclear magnetic resonance (NMR) data with alternative protecting group strategies is often hindered by the scattered availability of public data. This guide aims to provide a comparative overview of the NMR data for commonly used alternatives to Fmoc-Arg(Boc)2-OH, namely Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Tos)-OH, based on available information.
Note on Data Availability: Despite extensive searches, publicly accessible ¹H and ¹³C NMR data for Fmoc-Arg(Boc)2-OH remains elusive. Therefore, this guide presents the available NMR data for its widely used alternatives to serve as a reference point for researchers.
Comparative NMR Data of Protected Arginine Derivatives
The choice of the side-chain protecting group for arginine is a critical consideration in peptide synthesis, influencing factors such as solubility, stability, and the conditions required for deprotection. The following tables summarize the available ¹H and ¹³C NMR chemical shift data for Fmoc-Arg(Pbf)-OH. Unfortunately, comprehensive data for Fmoc-Arg(Tos)-OH and specific data for Fmoc-Arg(Boc)2-OH could not be sourced from publicly available information.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Protected Arginine Derivatives in DMSO-d₆
| Proton Assignment | Fmoc-Arg(Pbf)-OH[1] | Fmoc-Arg(Tos)-OH | Fmoc-Arg(Boc)2-OH |
| Arginine Backbone | |||
| α-CH | ~4.0-4.2 | Data not found | Data not found |
| β-CH₂ | ~1.6-1.8 | Data not found | Data not found |
| γ-CH₂ | ~1.4-1.6 | Data not found | Data not found |
| δ-CH₂ | ~3.0-3.2 | Data not found | Data not found |
| Fmoc Group | |||
| CH (fluorenyl) | 7.89 (d), 7.72 (d) | Data not found | Data not found |
| CH₂ (fluorenyl) | 4.2-4.3 | Data not found | Data not found |
| Aromatic CH (fluorenyl) | 7.3-7.5 | Data not found | Data not found |
| Pbf Group | |||
| CH₃ (Pbf) | 2.49, 2.03, 1.39 | N/A | N/A |
| CH₂ (Pbf) | 2.95 | N/A | N/A |
| Tos Group | |||
| CH₃ (Tos) | N/A | Data not found | N/A |
| Aromatic CH (Tos) | N/A | Data not found | N/A |
| Boc Group | |||
| CH₃ (Boc) | N/A | N/A | Data not found |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Protected Arginine Derivatives in DMSO-d₆
| Carbon Assignment | Fmoc-Arg(Pbf)-OH[1] | Fmoc-Arg(Tos)-OH | Fmoc-Arg(Boc)2-OH |
| Arginine Backbone | |||
| C=O (carboxyl) | Data not found | Data not found | Data not found |
| α-C | 54.0 (broad) | Data not found | Data not found |
| β-C | Data not found | Data not found | Data not found |
| γ-C | Data not found | Data not found | Data not found |
| δ-C | Data not found | Data not found | Data not found |
| Guanidino C | Data not found | Data not found | Data not found |
| Fmoc Group | |||
| C=O (urethane) | Data not found | Data not found | Data not found |
| CH (fluorenyl) | Data not found | Data not found | Data not found |
| CH₂ (fluorenyl) | Data not found | Data not found | Data not found |
| Aromatic C (fluorenyl) | Data not found | Data not found | Data not found |
| Pbf Group | |||
| Quaternary C (Pbf) | Data not found | N/A | N/A |
| Aromatic C (Pbf) | Data not found | N/A | N/A |
| CH₃ (Pbf) | Data not found | N/A | N/A |
| CH₂ (Pbf) | Data not found | N/A | N/A |
| Tos Group | |||
| Quaternary C (Tos) | N/A | Data not found | N/A |
| Aromatic C (Tos) | N/A | Data not found | N/A |
| CH₃ (Tos) | N/A | Data not found | N/A |
| Boc Group | |||
| C=O (urethane) | N/A | N/A | Data not found |
| Quaternary C (Boc) | N/A | N/A | Data not found |
| CH₃ (Boc) | N/A | N/A | Data not found |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data for Fmoc-protected amino acids.[1]
Sample Preparation:
-
Weigh approximately 10-20 mg of the Fmoc-protected amino acid directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Visualization of the Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing the NMR data of different protected arginine derivatives, highlighting the current data availability.
Caption: Comparative workflow for protected arginine NMR data.
References
Head-to-Head Comparison of Coupling Reagents for Fmoc-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of arginine residues into synthetic peptides is a critical yet often challenging step in solid-phase peptide synthesis (SPPS). The bulky guanidinium side chain of arginine, even when protected, can present significant steric hindrance. The choice of coupling reagent is paramount to overcoming these challenges, ensuring high coupling efficiency while minimizing side reactions such as racemization and the formation of deletion sequences. This guide provides a head-to-head comparison of commonly used coupling reagents for the acylation of Fmoc-Arg(Boc)2-OH, a derivative designed to minimize side reactions associated with the guanidinium group.
Comparative Analysis of Coupling Reagent Performance
The selection of a suitable coupling reagent for Fmoc-Arg(Boc)2-OH is critical for achieving high-purity peptides. The bulky di-Boc protection on the arginine side chain mitigates the risk of lactam formation but introduces significant steric hindrance that can slow down the coupling reaction. This necessitates the use of highly efficient coupling reagents. Below is a summary of the performance of common coupling reagents based on established principles and literature.
| Coupling Reagent | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Very High | - High coupling efficiency, especially for sterically hindered amino acids. - Low rates of racemization. - Fast reaction kinetics. | - Higher cost compared to other reagents. - Can be sensitive to moisture. |
| HBTU | High | - Good balance of reactivity and stability. - Widely used and well-documented. - More cost-effective than HATU. | - Can lead to racemization in sensitive systems if the base is not chosen carefully. |
| HCTU | Very High | - Similar reactivity to HATU but often more cost-effective. - High efficiency in hindered couplings. | - Contains chlorine, which can be a concern for certain applications and waste disposal. |
| DIC/OxymaPure | Moderate to High | - Cost-effective and readily available. - OxymaPure as an additive minimizes racemization compared to older additives like HOBt. | - Slower reaction kinetics compared to uronium/phosphonium salts. - Dicyclohexylurea (DCU) byproduct can be difficult to remove if not managed properly. |
Experimental Workflow
The following diagram illustrates a typical workflow for the coupling step in solid-phase peptide synthesis, a crucial process for incorporating amino acids like Fmoc-Arg(Boc)2-OH.
Caption: Workflow for Fmoc-Arg(Boc)2-OH Coupling in SPPS.
Detailed Experimental Protocol
This protocol provides a general methodology for comparing the coupling efficiency of different reagents for Fmoc-Arg(Boc)2-OH. For a direct comparison, it is crucial to keep all other parameters constant.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable solid support)
-
Fmoc-Arg(Boc)2-OH
-
Coupling Reagents to be tested: HATU, HBTU, HCTU, DIC
-
Additive (for DIC): OxymaPure
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the deprotected resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times) to remove residual piperidine.
-
Amino Acid Activation (Parallel Preparation for each reagent):
-
In separate vessels, dissolve Fmoc-Arg(Boc)2-OH (3 equivalents relative to resin loading) in DMF.
-
For HATU/HBTU/HCTU: Add the coupling reagent (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution. Allow to pre-activate for 2 minutes.
-
For DIC/OxymaPure: Add OxymaPure (3 equivalents) to the amino acid solution. Then, add DIC (3 equivalents).
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction (no free primary amines).
-
If the Kaiser test is positive, a second coupling may be necessary.
-
-
Capping (Optional): If unreacted amines remain, they can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Cleavage and Analysis: After the full peptide sequence is synthesized, cleave the peptide from the resin, purify by HPLC, and analyze by mass spectrometry to determine the purity and identify any side products.
This standardized protocol allows for a direct and objective comparison of the efficiency of each coupling reagent in incorporating the sterically demanding Fmoc-Arg(Boc)2-OH. The key metrics for comparison would be the yield of the desired peptide and the level of impurities, particularly deletion sequences resulting from incomplete coupling.
The Critical Choice in Arginine Protection: Evaluating Fmoc-Arg(Boc)2-OH in Difficult Peptide Sequences
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of arginine residues into complex and "difficult" sequences presents a significant hurdle. The highly basic nature of arginine's guanidinium group necessitates robust side-chain protection to prevent unwanted side reactions and ensure high purity of the final peptide. This guide provides an objective, data-driven comparison of Fmoc-Arg(Boc)2-OH against other commonly used arginine derivatives, with a focus on performance in challenging synthetic contexts.
Difficult peptide sequences, often characterized by hydrophobicity, aggregation propensity, or the presence of multiple arginine residues, demand careful selection of building blocks to maximize yield and purity. This comparison focuses on key performance indicators, including coupling efficiency, side reaction profiles, and stability, to inform the strategic selection of the optimal protected arginine derivative for demanding synthetic projects.
Performance Comparison of Arginine Derivatives
The choice of protecting group for the arginine side chain significantly impacts the outcome of peptide synthesis. The most common alternatives to the di-Boc protection are the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and NO2 (nitro) groups.
Side Reaction: δ-Lactam Formation
A primary concern during the activation of arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam, which terminates the peptide chain. Studies have shown that Fmoc-Arg(Boc)2-OH has a significantly higher tendency to undergo this side reaction compared to its counterparts.
| Arginine Derivative | δ-Lactam Formation (%) | Coupling Efficiency (%) |
| Fmoc-Arg(Boc)2-OH | 60 | 28 |
| Fmoc-Arg(Pbf)-OH | 12 | >99 |
| Fmoc-Arg(NO2)-OH | <3 | >99 |
Table 1: Comparison of δ-lactam formation and coupling efficiency of different Fmoc-Arg derivatives. Data is derived from a study where the derivatives were activated with DIC/OxymaPure and coupled to a model tripeptidyl resin.[1]
Stability in Solution
The stability of the protected amino acid in the synthesis solvent is crucial for consistent and reliable coupling, especially in automated synthesizers where solutions may be stored for a period of time.
| Arginine Derivative | Stability in DMF/NBP |
| Fmoc-Arg(Boc)2-OH | Slow degradation observed over time.[1] |
| Fmoc-Arg(Pbf)-OH | Stable.[1] |
| Fmoc-Arg(NO2)-OH | Stable.[1] |
Table 2: Stability of Fmoc-Arg derivatives in common SPPS solvents (DMF and NBP) at room temperature.[1]
Experimental Protocols
Protocol for Evaluating δ-Lactam Formation
The following protocol outlines the experimental procedure used to quantify the formation of δ-lactam during the coupling of Fmoc-Arg derivatives.
Materials:
-
Fmoc-Arg(Boc)2-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Arg(NO2)-OH
-
H-Gly-Phe-Leu-NH-Rink-amide-polystyrene-resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF) or N-butylpyrrolidone (NBP)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Swell the H-Gly-Phe-Leu-NH-Rink-amide-polystyrene-resin in the chosen solvent (DMF or NBP).
-
Prepare a 0.2 M solution of the Fmoc-Arg derivative, DIC, and OxymaPure in a 1:1:1 molar ratio in the same solvent.
-
Add 1.5 equivalents of the activation mixture to the swollen resin.
-
Incubate the reaction at 45°C.
-
Take aliquots of the supernatant at various time points (e.g., 0, 30, 60, 120 minutes).
-
Analyze the aliquots by reverse-phase HPLC to quantify the amounts of the activated amino acid, the corresponding δ-lactam, and any other byproducts.
-
After 120 minutes, wash the resin thoroughly, cleave the peptide from the resin using a standard TFA cleavage cocktail, and analyze the crude peptide by HPLC to determine the coupling efficiency.[1]
Visualization of a Relevant Biological Pathway
To provide context for the importance of synthesizing arginine-containing peptides, the following diagram illustrates the signaling pathway of Substance P, an 11-amino acid neuropeptide that contains two arginine residues and is considered a challenging sequence to synthesize. Substance P is a key mediator of pain transmission and neuroinflammation.
Caption: Signaling pathway of Substance P via the NK1 receptor.
Experimental Workflow for SPPS
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide, highlighting the steps where the choice of arginine derivative is critical.
Caption: General workflow for solid-phase peptide synthesis.
Conclusion
The experimental data strongly indicates that for the synthesis of difficult sequences, particularly those prone to side reactions, Fmoc-Arg(Boc)2-OH is a less favorable choice compared to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH. The high propensity of Fmoc-Arg(Boc)2-OH to form δ-lactam leads to significantly lower coupling efficiencies, which can result in truncated sequences and complex purification challenges. While the di-Boc protecting group strategy is an option in Fmoc-based SPPS, its application should be carefully considered, and alternative derivatives like Fmoc-Arg(Pbf)-OH are generally recommended for achieving higher purity and yield in the synthesis of complex, arginine-containing peptides.
References
A Researcher's Guide to Arginine Protection: A Cost-Benefit Analysis of Fmoc-Arg(Boc)2-OH and Its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of an appropriate protected arginine derivative is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall cost. The highly basic nature of arginine's guanidinium side chain necessitates robust protection to prevent side reactions during peptide elongation. This guide provides a comprehensive cost-benefit analysis of Fmoc-Arg(Boc)2-OH and its common alternatives, including Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pmc)-OH, and Fmoc-Arg(NO2)-OH, supported by experimental data and detailed protocols.
Executive Summary
The selection of an arginine-protecting group strategy involves a trade-off between cost, coupling efficiency, and the propensity for side reactions. While Fmoc-Arg(Pbf)-OH has emerged as the most widely used derivative due to its balanced properties, alternatives like Fmoc-Arg(Boc)2-OH offer distinct advantages, particularly in preventing side reactions related to sulfonyl-based protecting groups. This guide will delve into the nuances of each option to facilitate an informed decision-making process for your specific peptide synthesis needs.
Comparative Data on Arginine Derivatives
The performance and cost of different Fmoc-arginine derivatives vary significantly. The following tables summarize key quantitative data to aid in comparison.
| Derivative | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| Fmoc-Arg(Boc)2-OH | 596.67 | Avoids sulfonation of Trp/Tyr residues during deprotection.[1] | Higher propensity for δ-lactam formation[2][3]; may require longer coupling times.[1][4] |
| Fmoc-Arg(Pbf)-OH | 648.77 | Good balance of stability and lability; high coupling efficiency.[5] | Can cause tryptophan alkylation[2]; potential for δ-lactam formation. |
| Fmoc-Arg(Pmc)-OH | 662.80 | Less sterically hindered than Pbf.[5] | Slower deprotection than Pbf; higher risk of tryptophan alkylation compared to Pbf.[6] |
| Fmoc-Arg(NO2)-OH | 441.44 | Low tendency for δ-lactam formation; stable in solution.[2] | Requires specific and potentially harsh deprotection conditions (e.g., reduction).[2] |
| Derivative | δ-Lactam Formation (%) (DIC/Oxyma, 120 min) | Coupling Efficiency (%) (DIC/Oxyma, 120 min) |
| Fmoc-Arg(Boc)2-OH | ~60%[3] | ~28%[3] |
| Fmoc-Arg(Pbf)-OH | ~12% (at 30 min)[3] | >99%[3] |
| Fmoc-Arg(NO2)-OH | Low[2] | >99%[3] |
| Derivative | Price per Gram (USD) - Representative |
| Fmoc-Arg(Boc)2-OH | ~$155.00[7] |
| Fmoc-Arg(Pbf)-OH | ~$3.19 - $6.48[8][9] |
| Fmoc-Arg(Pmc)-OH | ~$10.00[10] |
| Fmoc-Arg(NO2)-OH | ~$848.99 (D-isomer)[11] |
Note: Prices are approximate and can vary significantly between suppliers and based on purity and quantity.
Key Performance Considerations
Coupling Efficiency and Steric Hindrance
Both Fmoc-Arg(Boc)2-OH and Fmoc-Arg(Pbf)-OH generally exhibit good coupling efficiency. However, the bulky Pbf group can sometimes lead to steric hindrance, especially in challenging sequences.[2] Microwave-assisted SPPS has been shown to improve the incorporation of Fmoc-Arg(Pbf)-OH, reducing reaction times and enhancing yields.[2] The even bulkier di-Boc protection on Fmoc-Arg(Boc)2-OH may necessitate longer coupling times to ensure complete reaction.[1][4]
Side Reactions
δ-Lactam Formation: A major side reaction during the activation of arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam, which truncates the peptide chain. Studies have shown that Fmoc-Arg(Boc)2-OH has a significantly higher propensity for δ-lactam formation compared to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH.[2][3]
Tryptophan Alkylation: A significant drawback of sulfonyl-based protecting groups like Pbf and Pmc is the potential for alkylation of sensitive residues, particularly tryptophan, during final acidic cleavage. While the Pbf group is less prone to this side reaction than the older Pmc group, it remains a concern.[2] Fmoc-Arg(Boc)2-OH avoids this issue entirely as its deprotection does not generate reactive sulfonyl by-products.[1]
Deprotection Conditions
The conditions required for side-chain deprotection are a crucial differentiating factor. The Boc groups on Fmoc-Arg(Boc)2-OH are removed under standard TFA cleavage conditions. The Pbf group is also cleaved by TFA, with kinetics slightly faster than the Pmc group.[6] The NO2 group, however, requires specific reductive cleavage methods, which may not be compatible with all peptide sequences or laboratory setups.[2]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH
Materials:
-
Resin-bound peptide with a free N-terminus
-
Fmoc-Arg(Pbf)-OH (3 eq.)
-
HBTU (2.9 eq.)
-
DIEA (6 eq.)
-
DMF (peptide synthesis grade)
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in DMF.
-
Add DIEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm complete coupling.
Protocol 2: Quantification of δ-Lactam Formation
Procedure:
-
To the peptidyl-resin, add a pre-mixed solution of the Fmoc-Arg derivative (1.5 eq.), DIC (1.5 eq.), and OxymaPure (1.5 eq.) in DMF or NBP at 45 °C.
-
At defined time points (e.g., 0, 30, 60, 120 min), take a 10 µL aliquot of the supernatant.
-
Immediately dilute the aliquot with 0.5 mL of acetonitrile to quench the reaction.
-
Analyze the diluted sample by RP-HPLC to quantify the amounts of the activated ester and the formed δ-lactam.
-
After the final time point, wash the resin, cleave the peptide, and analyze the crude product by HPLC to determine the final coupling efficiency.
Decision-Making Workflow
Choosing the optimal arginine derivative depends on several factors, including the peptide sequence, the synthesis scale, and budget constraints. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for arginine derivative selection.
Experimental Workflow for Performance Comparison
The following diagram outlines a typical experimental workflow for comparing the performance of different arginine derivatives.
Caption: Workflow for comparing arginine derivatives.
Conclusion
The choice of an Fmoc-arginine derivative is a multifaceted decision. Fmoc-Arg(Pbf)-OH remains the workhorse for most applications, offering a good compromise between cost, efficiency, and side-reaction profile. However, for sequences containing sensitive residues like tryptophan, the higher cost of Fmoc-Arg(Boc)2-OH may be justified by the avoidance of alkylation side products and potentially cleaner crude peptides. For syntheses where δ-lactam formation is a persistent issue, Fmoc-Arg(NO2)-OH presents a viable, albeit more synthetically demanding, alternative. A thorough evaluation of the peptide sequence and the specific requirements of the research or development program is essential for making the most cost-effective and scientifically sound choice.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. apexbt.com [apexbt.com]
- 9. Fmoc-Arg(Pbf)-OH 100g [cem.com]
- 10. peptide.com [peptide.com]
- 11. calpaclab.com [calpaclab.com]
Fmoc-Arg(Boc)2-OH in Peptide Synthesis: A Comparative Guide
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like arginine is a critical determinant of success. The strongly basic guanidinium side chain of arginine necessitates robust protection to prevent unwanted side reactions. Among the various options available, Fmoc-Arg(Boc)2-OH presents a unique set of advantages and disadvantages. This guide provides a comprehensive comparison of Fmoc-Arg(Boc)2-OH with its common alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Arginine Derivatives
The selection of a protected arginine derivative significantly impacts coupling efficiency, the propensity for side reactions, and the final peptide purity. Here, we compare Fmoc-Arg(Boc)2-OH with other commonly used derivatives, primarily Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH.
A major concern during the coupling of arginine is the intramolecular cyclization of the activated amino acid to form a stable δ-lactam, which terminates the peptide chain.[1] Studies have shown that Fmoc-Arg(Boc)2-OH has a higher tendency to form this side product compared to its alternatives.
Table 1: Comparison of Side-Chain Protecting Groups for Fmoc-Arginine
| Feature | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |
| Side-Chain Protection | Di-tert-butoxycarbonyl (Boc) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Nitro (NO2) |
| Deprotection Conditions | Harsher (e.g., strong acid)[2][3] | Milder (e.g., TFA)[1] | Reduction (e.g., SnCl2) or HF[4] |
| Propensity for δ-Lactam Formation | High[1][5] | Moderate[5] | Low[5] |
| Stability in Solution (DMF/NBP) | Degrades over time[1][5] | Stable[1][5] | Stable[1][5] |
| Coupling Efficiency | Generally good, but can be affected by lactam formation.[2] | Generally good, though steric hindrance can be a factor.[3] | Good |
| Side Reactions during Cleavage | Minimal from protecting group | Potential for tryptophan alkylation[1] | Potential for ornithine formation with HF[4] |
Table 2: Quantitative Comparison of δ-Lactam Formation
| Arginine Derivative | δ-Lactam Formation (%) after 30 min | Coupling Yield (%) after 120 min |
| Fmoc-Arg(Boc)2-OH | ~60% | Not reported as high |
| Fmoc-Arg(Pbf)-OH | 12% | >99% |
| Fmoc-Arg(NO2)-OH | 3% | >99% |
Data extracted from a study by Góngora-Benítez et al. (2020) where the derivatives were activated with DIC/OxymaPure.[5]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the standard steps for incorporating an Fmoc-protected amino acid into a peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-Arg(Boc)2-OH) (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) (3-5 equivalents), and a base (e.g., DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the peptide from the resin and remove the side-chain protecting groups.
Protocol for Assessing δ-Lactam Formation
This protocol is adapted from the study by Góngora-Benítez et al. (2020) to quantify the formation of δ-lactam during the activation of Fmoc-arginine derivatives.[5]
-
Activation of Arginine Derivative:
-
Prepare a solution of the Fmoc-arginine derivative (Fmoc-Arg(Boc)2-OH, Fmoc-Arg(Pbf)-OH, or Fmoc-Arg(NO2)-OH), DIC, and OxymaPure in a 1:1:1 molar ratio in DMF.
-
-
Reaction Monitoring:
-
Maintain the solution at a constant temperature (e.g., 25°C).
-
At specific time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
-
Sample Preparation and Analysis:
-
Quench the reaction in the aliquot (e.g., by adding a nucleophile like piperidine).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) to separate and quantify the starting material, the activated species, and the δ-lactam.
-
The percentage of δ-lactam formation is calculated based on the integration of the corresponding peak in the HPLC chromatogram.
-
Decision-Making Workflow for Arginine Derivative Selection
The choice of an appropriate arginine derivative is a critical step in planning a peptide synthesis. The following diagram illustrates a logical workflow to guide this decision, highlighting scenarios where Fmoc-Arg(Boc)2-OH might be considered despite its drawbacks.
Caption: Decision workflow for selecting an arginine derivative in SPPS.
Conclusion
Fmoc-Arg(Boc)2-OH offers the distinct advantage of eliminating the risk of tryptophan and tyrosine sulfonation during final cleavage, a side reaction associated with sulfonyl-based protecting groups like Pbf.[6] However, this benefit is often outweighed by its higher propensity for δ-lactam formation, which can significantly reduce the overall yield and purity of the target peptide.[1][5] For syntheses where the highest purity and yield are paramount, Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH generally represent superior choices due to their lower tendency for this side reaction and greater stability in solution.[5] The selection of Fmoc-Arg(Boc)2-OH should be made with careful consideration of the peptide sequence and a willingness to optimize coupling conditions to mitigate the risk of lactam formation. For routine peptide synthesis, particularly for longer or more complex sequences, the well-established reliability of Fmoc-Arg(Pbf)-OH often makes it the preferred reagent.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-Agp(Boc)2-OH
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-Agp(Boc)2-OH, a key reagent in peptide synthesis. By following these procedural steps, you can ensure operational safety and environmental compliance, reinforcing a culture of trust and responsibility within your laboratory.
While specific safety data sheets (SDS) for this compound may not always be readily available, the guiding principle is to treat it with the same level of care as other laboratory chemicals. Related Fmoc-protected amino acids are often not classified as hazardous substances; however, a cautious and standardized approach to disposal is best practice.[1][2] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator if dust generation is likely. |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound and associated waste is to treat it as hazardous chemical waste. This ensures the highest level of safety and environmental responsibility. Do not dispose of this compound or its containers in the regular trash or down the drain. [3]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste containing this compound, including any residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a designated hazardous waste container.[3] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for liquid chemical waste.[3] It is crucial to ensure that incompatible waste streams are not mixed. For example, acidic and basic solutions should be stored in separate containers.[3]
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as liquid chemical waste.[4]
2. Labeling:
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents of the waste mixture.[3]
-
The approximate percentage of each component.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
3. Storage:
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The SAA should be:
-
Located at or near the point of waste generation.[3]
-
Well-ventilated.[3]
-
Away from sources of ignition.[3]
-
Designed to segregate incompatible wastes.[3]
4. Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3] Always follow your institution's specific procedures for waste manifest documentation and handover.
Experimental Workflow for Disposal
This structured approach to the disposal of this compound not only ensures regulatory compliance but also fosters a robust safety culture within your research environment. By prioritizing these procedures, you contribute to the protection of your personnel, the broader community, and the environment.
References
Personal protective equipment for handling Fmoc-Agp(Boc)2-OH
Essential Safety and Handling Guide for Fmoc-Agp(Boc)2-OH
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The minimum required PPE is outlined below. A risk assessment of the specific experimental procedure should be conducted to determine if additional protection is necessary.[1]
| Protection Type | Specific PPE | Purpose |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when a splash hazard is present.[1][2] | Protects against dust particles and potential splashes of solutions containing the compound. |
| Hand | Disposable nitrile gloves. For extended handling or when working with larger quantities, double gloving is recommended.[1][2] | Prevents direct skin contact with the chemical. |
| Body | Laboratory coat.[1][3] | Protects skin and personal clothing from contamination. |
| Respiratory | Dust mask or respirator.[4][5] | Recommended when handling the solid compound to prevent inhalation of dust particles. |
| Footwear | Closed-toe shoes.[1] | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are critical to minimize exposure and prevent contamination. All operations involving this compound should be performed in a well-ventilated area, preferably within a designated chemical fume hood.[3][6]
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and transfer operations of the solid this compound within a chemical fume hood to contain any dust.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the solid. Avoid creating dust clouds.
2. Dissolution and Reaction:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If the dissolution process generates heat, cool the vessel as needed.
-
Ensure all reaction vessels are properly labeled with the contents and any associated hazards.
3. Post-Reaction Work-up:
-
Handle all solutions and reaction mixtures with the same level of precaution as the solid compound.
-
Be aware of the potential hazards of all other reagents used in the experimental protocol.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is essential to protect personnel and the environment. All waste should be treated as chemical waste and disposed of in accordance with local, regional, and national regulations.[3][5][6]
1. Waste Segregation:
-
Solid Waste: Place any unused or expired this compound, as well as contaminated items like weighing boats, gloves, and paper towels, into a clearly labeled solid chemical waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound and rinsates from glassware into a designated liquid chemical waste container.
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
3. Spill Cleanup:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material and place it into the solid chemical waste container.[4]
-
Decontaminate the spill area with a suitable solvent and cleaning materials. Dispose of all cleanup materials as chemical waste.[5]
-
Report the spill to the laboratory supervisor and the appropriate environmental health and safety department.[5]
4. Glassware Decontamination:
-
Mechanically remove as much solid residue as possible.
-
Rinse glassware multiple times with a suitable organic solvent (e.g., ethanol or acetone), collecting all rinsate for disposal as liquid chemical waste.[5]
-
Wash with laboratory detergent and water, followed by a final rinse with deionized water.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
